[1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine
Description
BenchChem offers high-quality [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[1-(4-methylphenyl)pyrrolidin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-4-6-11(7-5-10)14-8-2-3-12(14)9-13/h4-7,12H,2-3,8-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBPBACTPMYTTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCC2CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
[1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine CAS 778545-78-1 properties
The following technical guide provides an in-depth analysis of [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine (CAS 778545-78-1). This document is structured for researchers and medicinal chemists, focusing on the compound's utility as a chiral scaffold in drug discovery, its physicochemical profile, and robust synthetic methodologies.
Introduction & Chemical Identity
[1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine (CAS 778545-78-1) is a specialized heterocyclic building block characterized by a pyrrolidine ring substituted at the
This scaffold represents a "privileged structure" in medicinal chemistry, combining a lipophilic aryl tail with a polar, basic "warhead" (the primary amine). It is structurally homologous to the nicotine/cotinine alkaloids and serves as a critical intermediate for synthesizing G-Protein Coupled Receptor (GPCR) ligands, particularly targeting histamine (H3) and dopamine receptors.
Structural Visualization
The following diagram illustrates the chemical connectivity and key functional regions of the molecule.
Physicochemical Profile
The following data aggregates predicted and experimental parameters essential for handling and library design.
| Parameter | Value | Relevance |
| CAS Number | 778545-78-1 | Unique Identifier |
| Molecular Formula | C₁₂H₁₈N₂ | Stoichiometry |
| Molecular Weight | 190.29 g/mol | Fragment-based Drug Design (FBDD) |
| Predicted LogP | 2.1 ± 0.4 | Lipophilicity (CNS Penetration potential) |
| pKa (Basic Amine) | ~9.5 (Predicted) | Ionization state at physiological pH |
| H-Bond Donors | 2 | Receptor binding potential |
| H-Bond Acceptors | 2 | Receptor binding potential |
| Physical State | Viscous Oil or Low-Melting Solid | Handling (often stored as HCl salt) |
Expert Insight: The LogP of ~2.1 suggests this compound has good membrane permeability, making it an excellent scaffold for CNS-targeted libraries. The primary amine is highly nucleophilic, requiring protection (e.g., Boc, Cbz) during oxidative steps in downstream synthesis.
Synthetic Methodology
The synthesis of CAS 778545-78-1 requires controlling the stereocenter at the pyrrolidine C2 position. The most robust route utilizes L-Prolinol as the chiral pool starting material, preventing racemization associated with amino acid derivatives.
Recommended Route: N-Arylation / Azidation Sequence
This protocol ensures high enantiomeric excess (ee) and avoids harsh reducing agents in the final step.
Workflow Diagram
Detailed Protocol
Step 1: Copper-Catalyzed N-Arylation
-
Reagents: L-Prolinol (1.0 eq), 4-Iodotoluene (1.2 eq), CuI (10 mol%), K₃PO₄ (2.0 eq), L-Proline (20 mol% as ligand).
-
Conditions: DMSO, 90°C, 24h under Argon.
-
Mechanism: Modified Ullmann coupling. The amino alcohol coordinates with Cu(I) to facilitate oxidative addition into the aryl iodide.
-
Validation: Monitor by TLC (disappearance of iodotoluene). Workup involves ethyl acetate extraction.
Step 2 & 3: Functional Group Interconversion (OH → NH₂)
-
Activation: Treat the N-aryl prolinol with Methanesulfonyl chloride (MsCl) and Triethylamine (TEA) in DCM at 0°C to form the mesylate.
-
Displacement: React the crude mesylate with Sodium Azide (NaN₃) in DMF at 60°C.
-
Safety Note: Azides are potential explosion hazards. Do not concentrate solutions to dryness; maintain temperature <80°C.
Step 4: Reduction to Amine
-
Method: Staudinger Reduction (PPh₃/THF/H₂O) or Hydrogenation (H₂, Pd/C).
-
Protocol: Dissolve azide in THF. Add PPh₃ (1.5 eq). Stir until N₂ evolution ceases. Add H₂O and reflux for 2h.
-
Purification: Acid-base extraction. The product is basic; extract impurities from acidic aqueous layer, then basify (pH >12) and extract product into DCM.
Applications in Drug Discovery[5][6]
This scaffold acts as a versatile linker in Fragment-Based Drug Design (FBDD).
GPCR Ligand Synthesis
The N-aryl pyrrolidine motif is a bioisostere for the piperidine rings found in antihistamines and antipsychotics.
-
Usage: React CAS 778545-78-1 with isocyanates to form ureas (potential TRPV1 antagonists) or with sulfonyl chlorides for 5-HT6 antagonists.
Peptidomimetics
The constrained geometry of the pyrrolidine ring mimics the "turn" structures in proteins (Proline-mimics).
-
Usage: Incorporation into macrocycles to rigidify the backbone and improve metabolic stability against proteases.
Organocatalysis
Chiral 1,2-diamines derived from this scaffold (where the primary amine is further functionalized) serve as ligands for asymmetric hydrogenation or Michael additions. The electron-rich N-tolyl group modulates the Lewis basicity of the system.
Handling & Stability (Self-Validating Systems)
To ensure experimental success, researchers must verify the integrity of the reagent before use.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine absorbs CO₂ from air to form carbamates.
-
Visual Check: Pure compound should be a clear to pale yellow oil. Darkening indicates oxidation (N-oxide formation).
-
Re-Validation Protocol:
-
Dissolve small aliquot in CDCl₃.
-
¹H NMR Check: Verify the diagnostic doublet for the -CH₂-NH₂ protons at ~2.6–2.9 ppm and the distinct AA'BB' system of the p-tolyl group (~7.0 ppm).
-
Titration: If precise stoichiometry is required, titrate against standardized HClO₄ in acetic acid.
-
References
-
Chemical Identity & Supplier Data
- Source: BLD Pharm & Enamine Catalog D
-
Synthetic Methodology (N-Arylation of Prolines)
- Ma, D., et al. "CuI-Catalyzed Coupling Reaction of Aryl Halides with Amino Acids and Amino Alcohols." Journal of the American Chemical Society.
-
Medicinal Chemistry Context (Pyrrolidine Scaffolds)
-
Meltzer, P. C., et al. "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors."[5] Journal of Medicinal Chemistry.
-
-
Safety Data (General Pyrrolidine Amines)
Sources
- 1. 30820-35-0|(R)-N-Ethyl-1-phenylpyrrolidin-3-amine|BLD Pharm [bldpharm.com]
- 2. 64030-44-0|(S)-N-(Pyrrolidin-2-ylmethyl)aniline|BLD Pharm [bldpharm.com]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. WO2007009354A1 - Pyrrolidine derivative intermediates,preparation and usage thereof - Google Patents [patents.google.com]
- 5. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Guide: Substituted Pyrrolidine Methanamine Derivatives in Medicinal Chemistry
Executive Summary: The Privileged Scaffold
In the landscape of medicinal chemistry, the substituted pyrrolidine methanamine moiety (specifically the 2- or 3-aminomethyl pyrrolidine core) represents a "privileged structure." It is not merely a linker; it is a high-value pharmacophore vector that offers precise control over:
-
Chirality: The rigid pyrrolidine ring fixes the spatial orientation of the exocyclic amine.
-
Basicity: The secondary or tertiary amine on the side chain often serves as a critical cation-pi interaction point with GPCR aspartate residues (e.g., D2, 5-HT receptors).
-
Solubility: The motif significantly lowers LogP and improves aqueous solubility compared to piperidine or piperazine bioisosteres.
This guide dissects the utility of this scaffold, moving from structural theory to bench-level protocols.
Structural Activity Relationship (SAR) & Design Logic
The Pharmacophore Vector
The pyrrolidine ring acts as a conformational lock. Unlike flexible alkyl chains, the pyrrolidine ring constrains the "methanamine" tail (the aminomethyl group) into a specific vector.
-
C2-Substitution (Prolinol derived): Creates a "kinked" geometry often seen in antipsychotics (e.g., Sulpiride analogs). The distance between the ring nitrogen and the exocyclic nitrogen is approximately 3.5–4.0 Å, ideal for bridging the orthosteric binding site in monoamine receptors.
-
C3-Substitution (Gemifloxacin like): Extends the vector laterally. In fluoroquinolones, this orientation is critical for interacting with Topoisomerase IV without inducing efflux liability.
Stereochemical Criticality
The biological activity of this scaffold is almost exclusively stereodependent.
-
Case Study (Dopamine Antagonists): In N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamides, the (S)-enantiomer (derived from L-proline) typically retains high affinity for D2 receptors, whereas the (R)-enantiomer often shows reduced potency or off-target binding.
-
Design Rule: When screening this scaffold, enantiopure synthesis is mandatory. Racemic mixtures often mask the potency of the eutomer due to competitive binding or allosteric interference by the distomer.
Therapeutic Case Studies
CNS: Dopamine D2/D3 Antagonists
The pyrrolidine methanamine motif is the anchor for the "orthosteric" binding in benzamide antipsychotics.
-
Mechanism: The pyrrolidine nitrogen (protonated at physiological pH) forms an ionic bond with Asp114 (in D2). The exocyclic "methanamine" linker positions the aromatic tail (benzamide) into the hydrophobic pocket.
-
Example: Fallypride and Desmethoxyfallypride . These high-affinity radioligands utilize the (S)-N-((1-allylpyrrolidin-2-yl)methyl) motif to achieve picomolar affinity.
Infectious Disease: Fluoroquinolones[1]
-
Compound: Gemifloxacin (Factive).[1]
-
Role of Scaffold: The C7 position of the quinolone core is substituted with a 3-aminomethyl-4-methoxyiminopyrrolidine.
-
Functional Gain: The aminomethyl group improves Gram-positive coverage (specifically S. pneumoniae) by interacting with the ParC/ParE subunits of Topoisomerase IV, a mechanism distinct from ciprofloxacin-like analogs.
Synthetic Methodologies
Route A: Chiral Pool Expansion (The Proline Route)
The most robust route utilizes L-Proline or Hydroxyproline as starting materials to guarantee stereochemistry.
Workflow Logic:
-
Protection: Boc-protection of Proline.
-
Reduction: Conversion of carboxylic acid to alcohol (Prolinol).
-
Activation: Swern oxidation to aldehyde or conversion to mesylate/azide.
-
Amination: Reductive amination to install the "methanamine" tail.
Visualization of Synthetic Pathway
The following diagram illustrates the retro-synthetic logic for generating a library of C2-substituted pyrrolidine methanamines.
Figure 1: Standard synthetic workflow for C2-substituted pyrrolidine methanamine library generation utilizing chiral pool starting materials.
Experimental Protocol: Reductive Amination
Context: This is the "make-or-break" step. Using standard NaBH4 often leads to over-reduction or racemization. The use of Sodium Triacetoxyborohydride (STAB) in mild acid is the gold standard for maintaining the chiral center integrity.
Protocol: Synthesis of (S)-N-((1-Boc-pyrrolidin-2-yl)methyl)aniline derivatives
Materials:
-
(S)-N-Boc-pyrrolidine-2-carbaldehyde (1.0 equiv)
-
Substituted Aniline/Amine (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (glacial, 1.0 equiv)
-
1,2-Dichloroethane (DCE) [Anhydrous]
Step-by-Step Procedure:
-
Imine Formation: In a flame-dried round-bottom flask under Argon, dissolve the aldehyde (1.0 mmol) and the amine (1.1 mmol) in anhydrous DCE (10 mL).
-
Acid Catalysis: Add glacial acetic acid (1.0 mmol). Why? This catalyzes the formation of the iminium ion intermediate, which is the actual substrate for reduction.
-
Equilibration: Stir at room temperature for 30–60 minutes. Validation: Monitor by TLC.[2] You should see the disappearance of the aldehyde spot.
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise. Allow to warm to RT and stir overnight.
-
Quench: Quench with saturated aqueous NaHCO3. Caution: Gas evolution (CO2).
-
Workup: Extract with DCM (3x). Wash organics with brine, dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc).
Self-Validating Checkpoint:
-
NMR Signature: Look for the disappearance of the aldehyde proton (~9.5 ppm) and the appearance of the diastereotopic methylene protons of the methanamine linker (~3.0–3.4 ppm) as a multiplet.
ADME & Toxicity Considerations
While potent, this scaffold carries specific metabolic risks that must be screened early.
Metabolic Hotspots
-
N-Dealkylation: The exocyclic nitrogen is prone to oxidative dealkylation by CYP450s.
-
Mitigation: Introduce steric bulk (e.g., cyclopropyl) or electron-withdrawing groups near the nitrogen to reduce lability.
-
-
Ring Oxidation: The pyrrolidine ring itself can be oxidized to the iminium ion (reactive metabolite) or lactam (inactive).
-
Risk:[3] Reactive iminium intermediates can form covalent adducts with proteins, leading to idiosyncratic toxicity (a known issue with some pyrrolidine-containing drugs).
-
Data Summary: Physicochemical Profile[5][6]
| Property | Pyrrolidine Methanamine | Piperazine Isostere | Impact |
| LogP | 1.5 – 2.5 | 2.0 – 3.5 | Pyrrolidine improves solubility. |
| pKa (Base) | ~9.5 | ~8.5 / 4.5 | Higher basicity enhances receptor ionic bonding. |
| Metabolic Stability | Moderate | High | Pyrrolidine requires blocking groups (e.g., F) to match piperazine stability. |
| Rigidity | High (Chiral) | Moderate (Chair) | Pyrrolidine offers superior stereochemical vector control. |
Visualization: SAR Logic
This diagram maps the structural regions of the scaffold to their biological function in a GPCR context (e.g., D2 Receptor).
Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of the pyrrolidine methanamine pharmacophore.
References
-
Dopamine Antagonist SAR
-
Fluoroquinolone (Gemifloxacin)
-
Title: Discovery of gemifloxacin (Factive, LB20304a): a quinolone of a new generation.[1]
- Source: PubMed (2001).
-
Link:
-
-
Reductive Amination Protocol
- Title: Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride.
- Source: Journal of Organic Chemistry (1996) / Organic Chemistry Portal.
-
Link:
-
Nav1.
-
General Scaffold Utility
- Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
-
Source: Molecules (2021).[7]
-
Link:
Sources
- 1. Discovery of gemifloxacin (Factive, LB20304a): a quinolone of a new generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride [academia.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Isomers and stereochemistry of [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine
Technical Whitepaper: Stereochemical Profiling and Synthetic Routes of [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine
Executive Summary
Compound: [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine CAS Registry Number: 778545-78-1 (Racemic), 1932014-51-1 (2R-isomer) Molecular Formula: C₁₂H₁₈N₂ Molecular Weight: 190.29 g/mol
This guide analyzes the stereochemical and synthetic architecture of [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine. As a functionalized N-aryl pyrrolidine, this scaffold serves as a critical pharmacophore in the development of monoamine transporter inhibitors (specifically DAT and NET) and histamine H3 receptor antagonists. Its structural rigidity, conferred by the pyrrolidine ring, combined with the basic primary amine tail, makes it a versatile "privileged structure" in medicinal chemistry.
This whitepaper provides a definitive technical roadmap for the stereoselective synthesis, chiral resolution, and analytical validation of this molecule, prioritizing protocols that maintain high enantiomeric excess (
Stereochemical Analysis & Structural Dynamics
The Stereogenic Center
The molecule possesses a single stereogenic center at the C2 position of the pyrrolidine ring.
-
Configuration: The absolute configuration is defined by the spatial arrangement of the methanamine side chain relative to the ring system.
-
(2S)-Isomer: Derived typically from L-Proline (natural chiral pool).
-
(2R)-Isomer: Derived from D-Proline.
-
-
Nitrogen Inversion: The ring nitrogen (N1) is attached to a 4-methylphenyl (p-tolyl) group. While theoretically capable of chirality, the nitrogen atom undergoes rapid pyramidal inversion at room temperature. Consequently, N1 is not considered a stereocenter in solution, and the molecule does not exhibit N-based atropisomerism due to the low rotational barrier of the N-aryl bond.
Conformational Bias
The bulky p-tolyl group at N1 imposes steric constraints that favor a specific envelope conformation of the pyrrolidine ring. This "endo" or "exo" pucker influences the vector of the C2-methanamine tail, which is critical for ligand-receptor binding affinity. In drug design, the (2S) isomer often mimics the L-proline residue in peptide mimetics, whereas the (2R) isomer is frequently explored to evade proteolytic cleavage or probe specific hydrophobic pockets in GPCRs.
Synthetic Methodologies
To achieve high purity and defined stereochemistry, two primary routes are recommended: Chiral Pool Synthesis (Route A) and Racemic Resolution (Route B).
Route A: Stereoretentive Chiral Pool Synthesis (Recommended)
This pathway utilizes L-Proline as the starting material to access the (2S) enantiomer. The critical challenge is preventing racemization during the N-arylation step.
-
Step 1: Esterification: L-Proline is converted to L-Proline methyl ester to protect the carboxylic acid.
-
Step 2: Buchwald-Hartwig N-Arylation: Coupling the proline ester with 4-bromotoluene using a Palladium catalyst. Note: Standard Ullmann coupling (CuI/High Heat) often leads to racemization. Pd-catalyzed methods at lower temperatures are superior.
-
Step 3: Amidation: Conversion of the ester to a primary amide.
-
Step 4: Global Reduction: Reduction of the amide carbonyl to the methylene group using Lithium Aluminum Hydride (LiAlH₄).
Protocol Validation (Step 2 - N-Arylation):
-
Reagents: Pd(OAc)₂, BINAP (ligand), Cs₂CO₃ (base), Toluene.
-
Conditions: 80°C, inert atmosphere (Ar/N₂).
-
Integrity Check: Monitor enantiomeric excess (
) via Chiral HPLC immediately after this step. The use of Cs₂CO₃ is preferred over stronger alkoxide bases to minimize proton abstraction at the chiral C2 alpha-position.
Route B: Racemic Synthesis & Chiral Resolution
Useful for generating both enantiomers for biological assay comparison.
-
N-Arylation: React pyrrolidine-2-carboxamide with 4-iodotoluene (CuI catalyzed).
-
Reduction: Reduce to the racemic methanamine.
-
Resolution: Classical resolution using chiral acids (e.g., Dibenzoyl-L-tartaric acid) or preparative Chiral HPLC.
Visualization of Synthetic Workflows
The following diagram illustrates the logic flow for both the Chiral Pool and Resolution pathways.
Caption: Figure 1. Comparative synthetic logic for Stereoretentive (Left) vs. Racemic Resolution (Right) pathways.
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized compound, the following analytical parameters must be met.
Quantitative Data Summary
| Parameter | Specification | Method/Notes |
| Appearance | Pale yellow oil or low-melting solid | Free base form tends to be an oil; HCl salt is a solid. |
| ¹H NMR (CDCl₃) | Diagnostic methyl singlet at 2.30 ppm confirms N-arylation. | |
| Chiral HPLC | Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA (90:10) + 0.1% DEA. | |
| Mass Spec (ESI) | [M+H]⁺ = 191.15 | Positive mode. |
Chiral HPLC Method Development
Separation of the (R) and (S) enantiomers is best achieved using polysaccharide-based stationary phases.
-
Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (absorption of the p-tolyl ring).
-
Elution Order: typically, the (S)-isomer elutes first on AD-H columns, but this must be experimentally verified with a known standard.
Pharmacological Implications
The [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine scaffold is a structural analog of several bioactive classes.
Structure-Activity Relationship (SAR)
-
Dopamine/Norepinephrine Transporters (DAT/NET): This molecule is structurally related to Pyrovalerone (a ketone analog).[1][2][3] The removal of the ketone oxygen (converting to methanamine) generally reduces potency at DAT but may increase selectivity for other aminergic receptors.
-
Histamine H3 Antagonists: The basic nitrogen of the methanamine tail, separated by a defined distance from the lipophilic tolyl ring, mimics the pharmacophore required for H3 receptor binding. Stereochemistry is crucial here; often, one enantiomer exhibits nanomolar affinity while the other is micromolar or inactive.
Signaling Pathway Interaction
The following diagram outlines the potential biological interaction points for this scaffold based on its structural class.
Caption: Figure 2. Predicted pharmacological targets and downstream effects based on scaffold SAR.
References
-
King, S. M., & Buchwald, S. L. (2016).[4][5] Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4128–4131.[4][5] Retrieved from [Link][5]
-
Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: A promising class of monoamine uptake inhibitors.[3] Journal of Medicinal Chemistry, 49(4), 1420–1432. Retrieved from [Link]
Sources
A Technical Guide to the Biological Targets of 1-(4-methylphenyl) Substituted Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1-(4-methylphenyl) substituted pyrrolidine scaffold is a core structural feature of a class of psychoactive compounds, most notably pyrovalerone and its analogs. These synthetic cathinones have garnered significant attention in both clinical and research settings due to their potent pharmacological effects. This guide provides an in-depth technical overview of the primary and secondary biological targets of these compounds. It details the molecular mechanisms of action, presents quantitative data on target engagement, and outlines robust, field-proven experimental workflows for their characterization. The primary focus is on their potent inhibitory activity at monoamine transporters, with secondary discussion on other potential molecular targets. This document is intended to serve as a foundational resource for researchers engaged in neuroscience, pharmacology, and the development of therapeutics for substance use disorders and other CNS-related conditions.
Introduction to 1-(4-methylphenyl) Substituted Pyrrolidines
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a fundamental structural motif in a vast array of natural products, alkaloids, and pharmaceutical agents.[1][2] Its presence in the amino acid proline underscores its biological significance.[2] In the context of this guide, the attachment of a 4-methylphenyl group and other substitutions to the pyrrolidine core creates a class of compounds with profound effects on the central nervous system.
Historically, the archetypal compound of this class is pyrovalerone (1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one), a psychoactive substance first synthesized in the 1960s.[3][4] It and its many structural analogs, such as α-PVP and MDPV, are potent psychostimulants.[5] Their primary mechanism of action involves the modulation of monoamine neurotransmitter systems, which are critical for regulating mood, cognition, and behavior.[3][6] Understanding the precise molecular targets and the functional consequences of these interactions is paramount for both elucidating their neurobiological effects and for the rational design of potential therapeutic interventions, such as medications for cocaine abuse.[4][7]
Primary Biological Targets: Monoamine Transporters
The most well-characterized biological targets for 1-(4-methylphenyl) substituted pyrrolidines are the presynaptic monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3][7] These membrane proteins are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal.[3] Inhibition of these transporters leads to an increase in the extracellular concentration and duration of action of dopamine, norepinephrine, and serotonin.
Compounds based on the 1-(4-methylphenyl) substituted pyrrolidine scaffold are generally potent inhibitors of DAT and NET, while exhibiting significantly lower potency at SERT.[3][4][8] This pharmacological profile, characterized by high DAT/NET selectivity, is a hallmark of this chemical class.[8]
Dopamine Transporter (DAT)
DAT is the primary target responsible for the reinforcing and psychostimulant effects of these compounds.[5][9] By blocking dopamine reuptake in reward-related brain regions like the striatum, these substances cause a surge in synaptic dopamine levels. The (S)-enantiomer of pyrovalerone has been shown to be the more biologically active form at DAT.[3][4]
Norepinephrine Transporter (NET)
Inhibition of NET contributes to the stimulant effects, such as increased heart rate, blood pressure, and alertness.[5] Many pyrovalerone analogs exhibit potent activity at NET, often with affinity comparable to their DAT affinity.[3][8]
Serotonin Transporter (SERT)
In contrast to their high affinity for DAT and NET, most 1-(4-methylphenyl) substituted pyrrolidines are relatively poor inhibitors of SERT.[3][8] This selectivity distinguishes them from other classes of psychostimulants like MDMA, which have more pronounced effects on the serotonin system. However, certain structural modifications, such as the inclusion of a 3,4-methylenedioxy moiety (as in MDPV), can increase affinity for SERT, though potency at DAT and NET generally remains higher.[8][10]
Quantitative Analysis of Transporter Inhibition
The potency of these compounds at monoamine transporters is typically quantified by determining their inhibition constant (Ki) from radioligand binding assays and their half-maximal inhibitory concentration (IC50) from neurotransmitter uptake assays.
Table 1: Representative Binding Affinities (Ki, nM) and Uptake Inhibition (IC50, nM) of Pyrovalerone Analogs at Human Monoamine Transporters.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (>μM) | DAT/SERT Ratio* | Reference |
| Pyrovalerone | 18.1 | 121 | >10,000 | 16.3 | 121 | >10 | >72 | [3][4][8] |
| α-PVP | 14.2 | 39.0 | >10,000 | 29.2 | 38.6 | >10 | >1000 | |
| MDPV | 2.1 | 3.5 | 2900 | 4.3 | 26.0 | 3300 | ~80 | [8] |
*DAT/SERT ratio is a measure of selectivity for the dopamine transporter over the serotonin transporter. Higher values indicate greater selectivity.
Secondary & Exploratory Biological Targets
While monoamine transporters are the primary targets, the comprehensive pharmacological profile of these compounds may involve interactions with other receptors and proteins.
Sigma Receptors (σ)
The sigma-1 receptor (S1R) is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling and cellular stress responses.[11] Some psychoactive substances have been shown to interact with sigma receptors. While comprehensive screening data for all 1-(4-methylphenyl) substituted pyrrolidines is limited, this remains an area of potential interest for explaining some of the nuanced pharmacological or toxicological effects.
Other Monoamine Receptors
To ensure target selectivity, new compounds are often screened against a panel of other G-protein coupled receptors. Studies have shown that a subset of pyrovalerone analogs had no significant affinity at serotonergic (5HT1A, 5HT1B, 5HT1C) or dopaminergic (D1, D2, D3) receptors, reinforcing the monoamine transporters as their primary targets.[3][4][7] However, some second-generation cathinones have shown low micromolar affinity for certain serotonin receptors, such as 5-HT1A and 5-HT2A.[10]
Experimental Workflows for Target Identification & Validation
A multi-step, hierarchical approach is essential for accurately identifying and characterizing the biological targets of novel 1-(4-methylphenyl) substituted pyrrolidine derivatives. This process begins with assessing binding to the putative target and is followed by functional assays to determine the consequence of that binding.
Diagram: Overall Experimental Workflow
Caption: Hierarchical workflow for target validation of novel pyrrolidines.
Workflow 1: In Vitro Target Binding Assessment
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine, norepinephrine, and serotonin transporters.
Methodology: Radioligand Binding Assay
This technique measures the ability of a test compound to compete with a radiolabeled ligand that has high affinity and specificity for the target transporter.[12][13] The assay is typically performed using membrane preparations from cells engineered to express a high density of the specific human transporter (e.g., HEK-293 cells) or from specific brain regions of rodents.[14][15]
Causality Behind Experimental Choices:
-
Source of Transporters: Using stably transfected cell lines provides a clean system to study a single human transporter subtype in isolation, avoiding confounding interactions from other proteins present in native tissue.[14]
-
Radioligand Selection: The chosen radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) should have high affinity for the target to ensure a robust signal-to-noise ratio.
-
Non-Specific Binding: Defining non-specific binding is critical for accuracy. This is achieved by including a control condition with a high concentration of a known, non-radioactive inhibitor (e.g., cocaine for DAT) to saturate all specific binding sites.[12] The remaining radioactivity is considered non-specific.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture HEK-293 cells stably expressing the human DAT, NET, or SERT.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in an ice-cold buffer (e.g., 50 mM Tris-HCl) containing protease inhibitors.[12]
-
Homogenize the cell suspension and centrifuge at high speed (e.g., 40,000 x g) to pellet the cell membranes.[12]
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).[16]
-
-
Assay Plate Setup (96-well format):
-
Total Binding: Add assay buffer, radioligand, and membrane preparation to wells.[12]
-
Non-Specific Binding (NSB): Add a high concentration of a known non-labeled inhibitor, radioligand, and membrane preparation.[12]
-
Test Compound: Add serial dilutions of the 1-(4-methylphenyl) substituted pyrrolidine compound, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.[12]
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.[12]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[12]
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.[12]
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow 2: Functional Activity Characterization
Objective: To confirm that binding to the transporter translates into functional inhibition of neurotransmitter uptake and to determine the IC50 value.
Methodology: Synaptosomal Neurotransmitter Uptake Assay
This assay provides a more physiologically relevant measure of a compound's functional potency.[17] Synaptosomes are resealed nerve terminals isolated from brain tissue that retain the necessary machinery for neurotransmitter uptake.[17][18][19] The assay measures the ability of a test compound to block the uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine) into these nerve terminals.
Causality Behind Experimental Choices:
-
Synaptosome Preparation: Using synaptosomes from specific brain regions (e.g., striatum for DAT) enriches the preparation for the transporter of interest.[17][18] This ex vivo model preserves the native protein in its lipid environment along with associated regulatory elements.
-
Radiolabeled Substrate: Using the actual neurotransmitter as the radiolabeled substrate (e.g., [³H]dopamine) directly measures the biological function of the transporter.[17]
-
Temperature Control: The uptake process is an active, energy-dependent process. Running the assay at 37°C is essential, while non-specific uptake is often determined at 4°C where active transport is inhibited.[17]
Step-by-Step Protocol:
-
Synaptosome Preparation:
-
Isolate the brain region of interest (e.g., mouse striatum) in ice-cold sucrose buffer.[18]
-
Homogenize the tissue gently to shear off nerve terminals.
-
Perform differential centrifugation to isolate the crude synaptosomal fraction (P2 pellet).[18]
-
Resuspend the synaptosomal pellet in an appropriate assay buffer (e.g., Krebs-Ringer-HEPES).[18]
-
-
Assay Plate Setup (96-well format):
-
Total Uptake: Add synaptosomal suspension and vehicle control to wells.[17]
-
Non-Specific Uptake: Add synaptosomal suspension and a high concentration of a selective uptake inhibitor (e.g., GBR 12909 for DAT).[17]
-
Test Compound: Add synaptosomal suspension and varying concentrations of the test pyrrolidine compound.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to equilibrate the temperature.[17]
-
Initiate Uptake: Add the radiolabeled neurotransmitter (e.g., [³H]dopamine) to all wells to start the reaction.[3]
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The timing must be within the linear range of uptake.
-
Termination and Filtration: Stop the uptake by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.[17]
-
Quantification & Data Analysis: Measure radioactivity using a scintillation counter and analyze the data similarly to the binding assay to determine the IC50 value for uptake inhibition.
Diagram: Mechanism of DAT Inhibition
Caption: Inhibition of DAT by a 1-(4-methylphenyl) substituted pyrrolidine.
Conclusion and Future Directions
The 1-(4-methylphenyl) substituted pyrrolidine class of compounds robustly and selectively targets the dopamine and norepinephrine transporters. Their primary mechanism of action is the inhibition of monoamine reuptake, leading to elevated synaptic concentrations of these key neurotransmitters. The experimental workflows detailed in this guide, progressing from radioligand binding to functional uptake assays, provide a validated framework for the precise pharmacological characterization of novel analogs.
Future research should focus on elucidating the structure-activity relationships that govern potency and selectivity, not only among the monoamine transporters but also in relation to potential secondary targets like sigma receptors. A deeper understanding of how subtle structural modifications influence downstream signaling and in vivo effects will be critical for the development of safer, more effective therapeutic agents based on this versatile chemical scaffold. Furthermore, investigating the potential for these compounds to act as substrates or releasers, in addition to being inhibitors, will provide a more complete picture of their complex pharmacology.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for In Vitro Synaptosomal Uptake Assays with Fezolamine.
-
Cretton, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]
-
Rothman, R. B., & Baumann, M. H. (2001). Uptake and release of neurotransmitters. Current Protocols in Neuroscience. [Link]
-
Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry. [Link]
-
Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. [Link]
-
Sucic, S., & Sitte, H. H. (2017). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]
-
Kuypers, K. P. C., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry. [Link]
-
Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Drugs.ie. [https://www.drugs.ie/Final_ pyrovalerone_paper.pdf]([Link]_ pyrovalerone_paper.pdf)
-
Echeverria, J. (2017). A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. [Link]
-
Sucic, S., & Sitte, H. H. (2017). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. [Link]
-
Funada, M. (2013). [In vitro screening of psychoactive drugs]. Nihon Eiseigaku Zasshi. [Link]
-
Daws, L. C., & Gould, G. G. (2011). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience. [Link]
-
Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry. [Link]
-
Sorkina, T., & Sorkin, A. (2018). Striatal Synaptosomes Preparation from Mouse Brain. Bio-protocol. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Various Authors. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results. [Link]
-
Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. ResearchGate. [Link]
-
Luethi, D., & Liechti, M. E. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. International Journal of Molecular Sciences. [Link]
-
Hankins, W., & Burger, A. (1970). Pyrrolidine-substituted nicotine analogs: synthesis and pharmacology. Journal of Pharmaceutical Sciences. [Link]
-
Souders, C. L., et al. (2019). The psychoactive cathinone derivative pyrovalerone alters locomotor activity and decreases dopamine receptor expression in zebrafish (Danio rerio). Brain and Behavior. [Link]
-
Mannelli, C., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Toxics. [Link]
-
Holy, M., et al. (2021). PPP and its derivatives are selective partial releasers at the human norepinephrine transporter. MedUni Wien ePub. [Link]
-
Chatterjee, J., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry. [Link]
-
Schifano, F., et al. (2018). The clinical challenges of synthetic cathinones. SciSpace. [Link]
-
Wikipedia. Substituted phenethylamine. [Link]
-
Luethi, D., & Liechti, M. E. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. PMC. [Link]
-
Chem Help ASAP. (2023). functional in vitro assays for drug discovery. [Link]
-
Zanda, P., et al. (2015). Cytotoxic Activity of Pyrovalerone Derivatives, an Emerging Group of Psychostimulant Designer Cathinones. ResearchGate. [Link]
-
Celik, S., & Schmidt, B. F. (2022). Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. Cancers. [Link]
-
Valente, M. J., et al. (2020). Synthetic Cathinones Induce Cell Death in Dopaminergic SH-SY5Y Cells via Stimulating Mitochondrial Dysfunction. International Journal of Molecular Sciences. [Link]
Sources
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.ie [drugs.ie]
- 5. The psychoactive cathinone derivative pyrovalerone alters locomotor activity and decreases dopamine receptor expression in zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [In vitro screening of psychoactive drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 14. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]
- 19. Isolate Functional Synaptosomes | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Guide & SDS Analysis: [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine
[1]
CAS Number: 778545-78-1 Formula: C₁₂H₁₈N₂ Molecular Weight: 190.28 g/mol Synonyms: (1-p-Tolylpyrrolidin-2-yl)methanamine; 2-(Aminomethyl)-1-(4-methylphenyl)pyrrolidine.[1]
Part 1: Executive Technical Summary[1]
[1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine is a chiral, bicyclic-equivalent diamine building block.[1] Structurally, it features a pyrrolidine ring N-arylated with a para-tolyl group, bearing a primary exocyclic amine at the C2 position.[1]
Research Utility: In drug discovery, this motif is a critical "privileged scaffold."[1] The rigid pyrrolidine ring restricts the conformational freedom of the ethylenediamine pharmacophore, often improving selectivity for G-protein coupled receptors (GPCRs) and monoamine transporters (DAT/NET).[1] It is frequently employed in the synthesis of CNS-active agents and kinase inhibitors where a defined vector between the aryl lipophile and the basic amine is required.[1]
Safety Profile Overview: As a secondary/primary diamine, this compound exhibits Class 1B Skin Corrosion and Category 1 Serious Eye Damage properties.[1][2] It acts as a strong nucleophile and base.[1] Handling requires strict exclusion of moisture and CO₂ (carbamic acid formation) to maintain reagent integrity.[1]
Part 2: Hazard Identification & Risk Assessment (GHS Standards)[3][4][5]
The following classification is derived from structural activity relationship (SAR) analysis of analogous aryl-pyrrolidines and standard amine protocols.
GHS Classification
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage.[1] | H314 |
| Serious Eye Damage | 1 | Causes serious eye damage.[1][2][3] | H318 |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[1] | H302 |
| Sensitization (Skin) | 1 | May cause an allergic skin reaction.[1] | H317 |
Toxicology & Mechanism[1]
-
Corrosivity: The primary amine (
) and the electron-rich N-aryl pyrrolidine create a highly basic microenvironment (predicted pKa 9.5–10.5).[1] Direct contact saponifies membrane lipids, leading to immediate necrosis.[1] -
Systemic Toxicity: The p-tolyl moiety increases lipophilicity (cLogP
2.2), facilitating blood-brain barrier (BBB) penetration.[1] Analogous compounds (e.g., pyrovalerone derivatives) show affinity for monoamine transporters; therefore, systemic absorption may induce CNS effects (agitation, tachycardia).[1]
Part 3: Safe Handling & Engineering Controls[1]
Storage & Stability Protocol
-
Atmosphere: Store under Argon or Nitrogen.[1] The primary amine rapidly absorbs atmospheric CO₂ to form solid carbamates, altering stoichiometry.[1]
-
Temperature: 2–8°C (Refrigerate).
-
Container: Amber glass with Teflon-lined septum caps.[1] Avoid metal containers due to potential chelation/corrosion.[1]
Operational Workflow: Decision Logic
This workflow dictates the required engineering controls based on the scale of operation.[1]
Figure 1: Risk-based handling decision matrix ensuring operator safety against corrosive vapors and contact hazards.
Part 4: Emergency Response & First Aid[1]
Critical Note: Do not use vinegar or weak acids to neutralize burns on skin immediately; the heat of neutralization can worsen tissue damage.[1]
| Scenario | Immediate Action | Secondary Protocol |
| Skin Contact | Drench with water for 15+ mins.[1][4][5] | Discard contaminated clothing.[1][6][3][7] Apply polyethylene glycol (PEG 400) if available to solubilize lipophilic residues.[1] |
| Eye Contact | Irrigate immediately (eyewash station). | Hold eyelids apart.[1][7] Continue rinsing during transport to medical care.[1] |
| Inhalation | Evacuate to fresh air.[1][2][6][3][4][5] | If breathing is labored, administer oxygen (trained personnel only).[1] Monitor for delayed pulmonary edema. |
| Spill (Liquid) | Isolate area (10m radius).[1] | Absorb with vermiculite or sand.[1] Do not use sawdust (fire hazard with amines).[1] Neutralize waste with dilute NaHSO₄ before disposal.[1] |
Part 5: Analytical Characterization & QC
To validate the identity of CAS 778545-78-1 before use in synthesis, the following analytical parameters must be met.
Quality Control Specifications
-
Appearance: Colorless to pale yellow oil or low-melting solid.[1]
-
¹H NMR (CDCl₃, 400 MHz): Look for the characteristic AA'BB' quartet of the p-tolyl group (
7.0–7.2 ppm) and the diagnostic doublet/multiplet for the exocyclic methylene protons ( ) around 2.6–2.9 ppm.[1] -
LC-MS: Positive mode (ESI+).[1] Expect
.[1]-
Note: Primary amines often show "ghost" peaks corresponding to the dimer or acetonitrile adducts in LCMS.[1]
-
QC Workflow
Figure 2: Analytical validation workflow to ensure reagent integrity prior to drug discovery applications.
Part 6: Synthesis & Application Context[1]
Why this Molecule?
The [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine scaffold is a superior alternative to flexible diamines (like N-phenylethylenediamine).[1]
-
Conformational Lock: The pyrrolidine ring forces the N-aryl and the primary amine vectors into a specific spatial arrangement, reducing the entropic penalty upon binding to a receptor.[1]
-
Metabolic Stability: The p-methyl group blocks metabolic oxidation at the para position of the phenyl ring, a common clearance pathway (CYP450 metabolism).[1]
Standard Reaction Protocol: Reductive Amination
When using this amine to couple with aldehydes for library synthesis:
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1]
-
Additives: Use Acetic Acid (1 eq) to activate the imine formation.
-
Reductant: Sodium triacetoxyborohydride (STAB) is preferred over NaCNBH₃ for safety and efficiency.[1]
-
Workup: Quench with saturated NaHCO₃. The product will partition into the organic layer.[1]
References
-
PubChem Database. Compound Summary: [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine (CAS 778545-78-1).[1] National Library of Medicine.[1] [Link][1]
-
Meltzer, P. C., et al. (2006).[1] 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors.[1][8][9] Journal of Medicinal Chemistry.[1] [Link]
-
ECHA (European Chemicals Agency). C&L Inventory: Harmonized classification and labeling of pyrrolidine derivatives.[1] [Link][1]
Sources
- 1. methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})amine | 823188-79-0 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.cn [capotchem.cn]
- 6. kishida.co.jp [kishida.co.jp]
- 7. buyat.ppg.com [buyat.ppg.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. drugs.ie [drugs.ie]
Methodological & Application
Introduction: The Importance of Pyrrolidines and Their Synthesis
An authoritative guide to the synthesis of pyrrolidine derivatives via [3+2] cycloaddition of azomethine ylides has been developed for researchers, scientists, and drug development professionals. Although the term "Heffe synthesis" is not a recognized named reaction in organic chemistry, this document outlines a common and powerful method for obtaining substituted pyrrolidines, which may be what was intended.
The pyrrolidine ring is a fundamental scaffold in a vast array of natural products, pharmaceuticals, and catalysts. Its prevalence highlights the importance of robust and versatile synthetic methods for its construction. Pyrrolidine derivatives exhibit a wide range of biological activities, including antiviral, anticancer, and antibiotic properties. A cornerstone of modern organic synthesis for accessing this privileged heterocycle is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile. This method offers excellent control over regioselectivity and stereoselectivity, making it a highly valuable tool in medicinal chemistry and drug discovery.
Mechanism and Scientific Rationale: The [3+2] Cycloaddition Pathway
The [3+2] cycloaddition reaction is a powerful class of pericyclic reactions that allows for the rapid construction of five-membered rings. In the context of pyrrolidine synthesis, it involves the reaction of a 1,3-dipole, specifically an azomethine ylide, with a π-system, known as a dipolarophile (typically an alkene or alkyne).
The reaction proceeds through a concerted mechanism, meaning bond formation occurs in a single step without the formation of an intermediate. The frontier molecular orbitals (FMOs) of the azomethine ylide and the dipolarophile dictate the regioselectivity and stereoselectivity of the reaction. Specifically, the reaction can be classified as either a Type I, II, or III cycloaddition, depending on the relative energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the reactants. In most cases, the reaction is HOMO(ylide)-LUMO(dipolarophile) controlled.
The stereochemical outcome of the reaction is a direct consequence of the concerted nature of the cycloaddition. The geometry of the reactants is translated into the stereochemistry of the pyrrolidine product. For example, a (Z)-alkene will typically yield a cis-substituted pyrrolidine, while an (E)-alkene will result in a trans-substituted product.
Experimental Protocol: Synthesis of a Substituted Pyrrolidine
This protocol details a general procedure for the synthesis of a diethyl 2,5-dihydropyrrole-1,2,5-tricarboxylate derivative via the [3+2] cycloaddition of an azomethine ylide generated in situ from diethyl aminomalonate and benzaldehyde, with diethyl acetylenedicarboxylate as the dipolarophile.
Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) |
| Diethyl aminomalonate | ReagentPlus®, 97% | Sigma-Aldrich |
| Benzaldehyde | ≥99%, FCC, FG | Sigma-Aldrich |
| Diethyl acetylenedicarboxylate | 98% | Sigma-Aldrich |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich |
| Acetic Acid | Glacial, ≥99.7% | Fisher Scientific |
| Sodium Sulfate | Anhydrous, granular | Fisher Scientific |
| Ethyl Acetate | ACS Grade | VWR Chemicals |
| Hexanes | ACS Grade | VWR Chemicals |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add toluene (100 mL).
-
Add diethyl aminomalonate (1.75 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) to the flask.
-
Add a catalytic amount of glacial acetic acid (0.1 mL).
-
-
Azomethine Ylide Generation:
-
Heat the reaction mixture to reflux (approximately 110-120 °C).
-
The water formed during the imine formation will be collected in the Dean-Stark trap.
-
Monitor the progress of water collection. The reaction is typically complete when no more water is collected (approximately 2-4 hours).
-
-
Cycloaddition Reaction:
-
Once the imine formation is complete, allow the reaction mixture to cool to room temperature.
-
Slowly add diethyl acetylenedicarboxylate (1.70 g, 10 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
-
Workup and Purification:
-
Once the reaction is complete, remove the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired pyrrolidine derivative.
-
Workflow Diagram
Caption: Workflow for the synthesis of a pyrrolidine derivative.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete imine formation. | Ensure anhydrous conditions. Increase reflux time. Use a stronger acid catalyst if necessary. |
| Decomposition of azomethine ylide. | Perform the cycloaddition at a lower temperature. | |
| Low reactivity of the dipolarophile. | Use a more electron-deficient dipolarophile. Increase reaction time or temperature. | |
| Formation of Side Products | Self-dimerization of the azomethine ylide. | Add the dipolarophile slowly to the reaction mixture. |
| Polymerization of the dipolarophile. | Ensure the dipolarophile is pure and free of inhibitors. | |
| Difficulty in Purification | Product co-elutes with starting materials or byproducts. | Optimize the eluent system for column chromatography. Consider alternative purification techniques like crystallization. |
Conclusion
The [3+2] cycloaddition of azomethine ylides represents a highly efficient and versatile strategy for the synthesis of structurally diverse pyrrolidine derivatives. The mild reaction conditions, high yields, and excellent stereocontrol make it an indispensable tool for synthetic and medicinal chemists. The protocol provided herein serves as a general guideline and can be adapted for a wide range of substrates to generate libraries of novel pyrrolidine-containing compounds for various applications.
References
-
Title: 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides for the Synthesis of Pyrrolidine Derivatives Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: Recent advances in the synthesis of pyrrolidines via catalytic [3+2] cycloaddition of azomethine ylides Source: RSC Advances URL: [Link]
Using [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine as a chiral building block
An Application Guide to [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine: A Versatile Chiral Building Block in Asymmetric Synthesis
Introduction: The Strategic Value of Chiral Pyrrolidines
In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological systems that drugs target are inherently chiral, meaning they differentiate between the stereoisomers (enantiomers) of a chiral molecule.[1] This distinction can lead to one enantiomer being therapeutic while the other is inactive or even toxic.[1][2] Consequently, the development of methods for asymmetric synthesis—the selective production of a single enantiomer—is a cornerstone of pharmaceutical science.[3]
Among the vast arsenal of tools available to chemists, chiral building blocks and auxiliaries serve as a reliable and powerful strategy.[4][5] These molecules, derived from a readily available "chiral pool," temporarily impart their stereochemical information to a non-chiral substrate, guiding the formation of new stereocenters with high fidelity.[4] The substituted chiral pyrrolidine scaffold, in particular, is one of the most common and privileged heterocyclic motifs found in biologically active compounds and is a crucial building block in organic synthesis.[6]
This guide focuses on [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine , a derivative of the naturally occurring amino acid proline. By combining the rigid, stereodefined pyrrolidine ring with a primary amine and an N-aryl group, this molecule emerges as a highly versatile chiral building block. It can function as a bidentate ligand for asymmetric metal catalysis or as a potent organocatalyst, making it a valuable asset for researchers, scientists, and drug development professionals. This document provides a detailed exploration of its synthesis, properties, and applications, complete with field-proven protocols and mechanistic insights.
Physicochemical Properties and Synthesis
The utility of a chiral building block begins with its accessibility and well-defined properties. [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine, available in both (R) and (S) configurations, provides a stable and predictable platform for asymmetric transformations.
| Property | Data |
| IUPAC Name | [1-(4-methylphenyl)pyrrolidin-2-yl]methanamine |
| Synonyms | (2-Aminomethyl)-1-(p-tolyl)pyrrolidine |
| Molecular Formula | C₁₂H₁₈N₂ |
| Molecular Weight | 190.28 g/mol |
| Chiral Centers | 1 (at C2 of the pyrrolidine ring) |
| Appearance | Typically an oil or low-melting solid |
| Key Features | N-Aryl secondary amine, primary alkyl amine, stereodefined pyrrolidine core |
Protocol 1: Synthesis of (S)-[1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine
The most common route to this building block starts from (S)-proline, leveraging the natural chiral pool. The synthesis involves two key transformations: reduction of the carboxylic acid to a primary alcohol and subsequent conversion to the amine, followed by N-arylation of the pyrrolidine nitrogen.
Caption: Synthetic workflow from (S)-Proline.
Materials:
-
(S)-Prolinol
-
Tosyl chloride (TsCl)
-
Sodium azide (NaN₃)
-
Lithium aluminum hydride (LiAlH₄)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Trifluoroacetic acid (TFA) or HCl in Dioxane
-
p-Iodotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or similar Buchwald-Hartwig ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere chemistry
Step-by-Step Methodology:
This protocol assumes the starting material is commercially available (S)-Prolinol. If starting from (S)-Proline, a standard reduction using LiAlH₄ in THF is the first step.[7]
-
Synthesis of (S)-2-(Azidomethyl)pyrrolidine:
-
Dissolve (S)-Prolinol (1.0 equiv) in DCM in a flask cooled to 0 °C.
-
Add triethylamine (2.5 equiv) followed by the slow addition of TsCl (1.1 equiv). Stir for 4-6 hours, monitoring by TLC.
-
Work up the reaction by washing with water and brine. Dry the organic layer and concentrate to yield the tosylated intermediate.
-
Dissolve the crude tosylate in DMF and add NaN₃ (3.0 equiv). Heat the mixture to 80 °C and stir overnight.
-
Cool, dilute with water, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated to give the crude azide.
-
-
Reduction to (S)-pyrrolidin-2-ylmethanamine:
-
Carefully dissolve the crude azide in dry THF and add it dropwise to a stirred suspension of LiAlH₄ (1.5 equiv) in THF at 0 °C under an argon atmosphere.
-
Allow the reaction to warm to room temperature and stir for 8 hours.
-
Quench the reaction cautiously by the sequential dropwise addition of water, 15% NaOH (aq), and then more water (Fieser workup).
-
Filter the resulting solids and concentrate the filtrate to obtain crude (S)-pyrrolidin-2-ylmethanamine.
-
-
N-Arylation via Buchwald-Hartwig Cross-Coupling:
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask with Pd(OAc)₂ (2 mol%), Xantphos (3 mol%), and NaOtBu (1.4 equiv).
-
Add anhydrous toluene, followed by p-iodotoluene (1.0 equiv) and the crude (S)-pyrrolidin-2-ylmethanamine (1.1 equiv).
-
Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by GC-MS or LC-MS.
-
Expert Insight: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The choice of a bulky phosphine ligand like Xantphos is crucial for promoting the reductive elimination step and preventing catalyst decomposition.
-
-
Purification and Characterization:
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Determine the enantiomeric purity via chiral HPLC analysis to ensure no racemization occurred.
-
Application in Asymmetric Organocatalysis
The pyrrolidine motif is a privileged structure in organocatalysis.[8] Acting as a secondary amine, [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine can catalyze reactions through the formation of nucleophilic enamine or electrophilic iminium ion intermediates, mimicking the function of natural enzymes. The bulky N-aryl group and the adjacent stereocenter create a well-defined chiral pocket that effectively shields one face of the reactive intermediate, leading to high enantioselectivity.
Protocol 2: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
This protocol details a classic organocatalytic transformation: the conjugate addition of an aldehyde to a nitroolefin. The product, a γ-nitro aldehyde, is a valuable synthetic intermediate.
Caption: General mechanism for the organocatalyzed Michael addition.
Materials:
-
(S)-[1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine (Catalyst, 10 mol%)
-
Benzoic Acid (Co-catalyst, 10 mol%)
-
trans-β-Nitrostyrene (1.0 equiv)
-
Propanal (2.0 equiv)
-
Anhydrous Toluene
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup:
-
To a vial equipped with a magnetic stir bar, add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv).
-
Add anhydrous toluene (2.0 mL) followed by the organocatalyst (0.02 mmol, 10 mol%) and benzoic acid (0.02 mmol, 10 mol%).
-
Expert Insight: The acidic co-catalyst (benzoic acid) facilitates the formation of the iminium ion during the catalytic cycle and can enhance both the reaction rate and stereoselectivity by participating in hydrogen bonding in the transition state.
-
Stir the mixture at room temperature for 10 minutes.
-
-
Initiation and Monitoring:
-
Add propanal (0.4 mmol, 2.0 equiv) to the solution.
-
Seal the vial and stir the reaction at room temperature.
-
Monitor the consumption of the nitrostyrene starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, concentrate the mixture directly under reduced pressure to remove the solvent and excess aldehyde.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the Michael adduct.
-
-
Analysis of Stereochemical Outcome:
| Entry | Aldehyde | Nitroalkene | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Propanal | trans-β-Nitrostyrene | 95 | 95:5 | 98 |
| 2 | Butanal | trans-β-Nitrostyrene | 92 | 93:7 | 97 |
| 3 | Propanal | (E)-2-(2-nitrovinyl)thiophene | 90 | 96:4 | 99 |
Note: Data is representative of typical results achieved with high-performing diarylprolinol ether catalysts, which operate via a similar mechanism.[8]
Application as a Chiral Ligand in Metal Catalysis
The two nitrogen atoms in [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine can act as a bidentate ligand, coordinating to a metal center to form a chiral catalyst. Such complexes are highly effective in a range of transformations, including hydrogenations, allylic alkylations, and hydrosilylations. The rigid pyrrolidine backbone pre-organizes the coordination sphere, creating a well-defined chiral environment that forces substrates to approach the metal center from a specific trajectory.
Protocol 3: Enantioselective Transfer Hydrogenation of a Ketone
This protocol describes the asymmetric reduction of a ketone to a chiral secondary alcohol using a catalyst formed in situ from the chiral diamine and a ruthenium precursor.
Materials:
-
(S)-[1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine (Ligand, 2.2 mol%)
-
[Ru(p-cymene)Cl₂]₂ (Metal precursor, 1.0 mol%)
-
Acetophenone (Substrate, 1.0 equiv)
-
Formic acid/triethylamine azeotrope (5:2 mixture) as the hydrogen source
-
Anhydrous isopropanol (Solvent)
Step-by-Step Methodology:
-
Catalyst Pre-formation:
-
In a Schlenk flask under an argon atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (1.0 mol%) and the chiral diamine ligand (2.2 mol%) in anhydrous isopropanol.
-
Stir the solution at 80 °C for 30 minutes. A color change is typically observed as the active catalyst forms.
-
Expert Insight: Pre-forming the catalyst by heating the metal precursor and ligand ensures the formation of a well-defined active species before the substrate is introduced, often leading to better reproducibility and higher enantioselectivity.
-
-
Reduction Reaction:
-
Cool the catalyst solution to room temperature.
-
Add acetophenone (1.0 equiv) to the flask.
-
Add the formic acid/triethylamine (5:2) mixture (2.0 equiv relative to the ketone). This mixture serves as a convenient and effective source of hydride.
-
Stir the reaction at 40 °C until the starting material is fully consumed (monitor by TLC or GC).
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated solution of NaHCO₃.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
-
-
Analysis:
-
Confirm the structure of the chiral alcohol by NMR spectroscopy.
-
Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.
-
Conclusion and Future Outlook
[1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine stands out as a powerful and multifaceted tool for asymmetric synthesis. Its straightforward preparation from the chiral pool and its dual utility as both an organocatalyst and a chiral ligand provide immense value and flexibility in a research and development setting. Whether guiding conjugate additions through enamine catalysis or controlling reductions within a metal's coordination sphere, this building block enables the construction of complex, enantiomerically pure molecules. As the demand for stereochemically defined pharmaceuticals continues to grow, the strategic application of such versatile chiral building blocks will remain essential for advancing the frontiers of medicinal chemistry and materials science.
References
-
Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. (2025). Cognitive Biology. [Link][2]
-
Dranka, M., & Mlynarski, J. (2005). Enantioselective synthesis of chiral sulfinates using chiral diamines. Chirality, 17(S1), S153-S157. [Link][9]
-
Lecinska, P., et al. (2013). Dynamic Kinetic Asymmetric Ring-Opening/Reductive Amination Sequence of Racemic Nitroepoxides with Chiral Amines: Enantioselective Synthesis of Chiral Vicinal Diamines. The Journal of Organic Chemistry, 78(10), 5028-5036. [Link][10]
-
Aher, A. A., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Journal of Pharmaceutical Research, 3(2), 07-12. [Link][1]
-
Wang, Z., et al. (2025). Asymmetric Synthesis of Chiral Diamines via a Low-Loading Ir-Catalyzed Umpolung Allylation of Imines. Organic Letters. [Link][11]
-
Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. (2024). Research and Reviews, 10(1). [Link][3]
-
de O. Santos, A., et al. (2021). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 11(36), 22003-22021. [Link][5]
-
Vicario, J. L., & Badía, D. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2219. [Link][6]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link][7]
-
Nájera, C., & de Cózar, A. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 583-590. [Link][8]
Sources
- 1. pharma.researchfloor.org [pharma.researchfloor.org]
- 2. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]
- 3. rroij.com [rroij.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective synthesis of chiral sulfinates using chiral diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Best Practices for the Storage and Handling of Hygroscopic Pyrrolidine Amine Derivatives
Executive Summary
Pyrrolidine derivatives are ubiquitous pharmacophores in medicinal chemistry, serving as chiral building blocks for proline analogs, nicotine derivatives, and various CNS-active agents. However, their secondary and tertiary amine functionalities render them chemically vulnerable. They are not merely hygroscopic; they are chemo-reactive toward the atmosphere.
The common failure mode in pyrrolidine synthesis is not the "bad batch" of reagent, but the "degraded batch" resulting from improper handling. This guide moves beyond basic safety data sheets to provide a mechanistic understanding of degradation and rigorous protocols for storage, handling, and remediation.
The Physicochemical Challenge: Why Do They Degrade?
To handle these compounds effectively, one must understand the "Why." Pyrrolidine derivatives suffer from a triad of atmospheric threats:
-
Hygroscopicity (Water Absorption): The nitrogen lone pair acts as a potent hydrogen bond acceptor. Absorption of atmospheric water alters the molecular weight, leading to stoichiometry errors (e.g., under-dosing a catalyst or reagent), and can hydrolyze sensitive ester/amide side chains.
-
Carbamate Formation (The "CO₂ Trap"): Often mistaken for simple moisture absorption, secondary amines react reversibly with atmospheric CO₂ to form carbamic acids and carbamate salts. This is often observed as a white crust forming on the rim of a bottle.
-
Oxidation: Over extended periods, electron-rich amines can oxidize to N-oxides, particularly under light exposure.
Visualization: The Atmospheric Degradation Cycle
The following diagram illustrates the cascade of failure when a pyrrolidine derivative is left exposed.
Figure 1: The degradation pathways of pyrrolidine amines. Note that CO₂ absorption often mimics water uptake but results in chemical transformation.
Protocol A: Long-Term Storage Strategy
Standard "shelf storage" is insufficient for high-purity pyrrolidines.
The Containment System
-
Primary Container: Amber glass is mandatory to prevent photo-oxidation.
-
Critical: Do not use ground glass stoppers without Teflon sleeves. Basic amines can etch glass over time, causing the joint to freeze (seize). Use Teflon-lined screw caps.
-
-
Sealing:
-
Do not use Parafilm. Parafilm is permeable to water vapor and oxygen over weeks.
-
Use: Teflon tape wrapped clockwise (with the thread) followed by high-quality electrical tape or a heat-shrink band.
-
-
Headspace: Flush with Argon (Ar) rather than Nitrogen (N₂) before sealing. Argon is heavier than air and provides a superior "blanket" over the liquid surface.
The Secondary Environment (Desiccator)
Store the primary container inside a secondary desiccator.
-
Desiccant Choice: Avoid Silica Gel. Silica is acidic and can interact with volatile amines.
-
Recommended Desiccant: Potassium Hydroxide (KOH) pellets. KOH acts as a dual scavenger, removing both moisture and CO₂ (forming K₂CO₃), creating a basic micro-atmosphere that stabilizes the amine.
| Feature | Standard Storage | Optimized Protocol |
| Sealant | Parafilm | Teflon Tape + Electrical Tape |
| Inert Gas | Nitrogen (N₂) | Argon (Ar) |
| Desiccant | Silica Gel | KOH Pellets |
| Temp | Room Temp | 4°C (warm to RT before opening) |
Protocol B: Handling and Weighing (The "Difference" Method)
Weighing hygroscopic amines is the greatest source of experimental error. As you weigh, the mass increases due to water uptake.
For Liquids (Viscous/Mobile)
Do not pour. Pouring introduces bubbles, increases surface area for oxidation, and fouls the threads of the bottle.
-
Purge: Flush the source bottle with Argon.
-
Syringe: Use a glass or chemically resistant plastic syringe with a long needle.
-
Massing:
-
Place the full syringe on the balance. Tare.
-
Dispense the approximate volume into the reaction vessel.
-
Place the empty syringe back on the balance.
-
The negative value is the exact mass transferred.
-
Why? This eliminates errors from evaporation or absorption during the transfer.
-
For Low-Melting Solids/Pastes
Use the "Weighing by Loss" technique.
-
Take the storage vial containing the amine.
-
Weigh the entire vial (cap on). Record Mass A.
-
Quickly scoop/transfer the material to the reactor.
-
Immediately recap the vial.
-
Weigh the vial again. Record Mass B.
-
Mass Added = Mass A - Mass B.
-
Why? Weighing the receiving flask allows the amine to absorb water while the balance stabilizes. Weighing the source vial minimizes exposure time.
-
Handling Decision Matrix
Figure 2: Decision matrix for selecting the appropriate handling technique based on physical state and precision requirements.
Protocol C: Purification and Drying (Remediation)
If a batch is suspected of being wet or carbonated (cloudy appearance), use these remediation steps.
Drying Liquids (The Molecular Sieve Method)
Distillation is the gold standard, but for routine maintenance, activated molecular sieves are effective.
-
Selection: Use 4Å Molecular Sieves . (3Å is too small for rapid bulk drying; 4Å excludes the pyrrolidine ring but traps water).[1]
-
Activation: Heat sieves to 300°C under high vacuum for 12 hours. Crucial: Commercial "activated" sieves are rarely dry enough for sensitive chemistry.
-
Application: Add 10-20% w/v of sieves to the amine. Let stand for 24 hours under Argon.
-
Filtration: Filter through a dried cannula or glass frit; do not use paper filters (they contain moisture).
Distillation (The Gold Standard)
For degraded samples (yellow/brown color indicating oxidation):
-
Drying Agent: Stir over KOH pellets or Calcium Hydride (CaH₂) for 4 hours.
-
Distillation: Distill under reduced pressure.
-
Note: Discard the first 10% (forerun) which contains water azeotropes.
-
Collect the middle fraction directly into a pre-weighed, Argon-flushed storage container.
-
Quality Control: How to Validate
Before committing a precious intermediate to a reaction, validate the amine integrity.
-
Visual Check: Liquid should be clear and colorless. Cloudiness indicates carbamate formation. Yellowing indicates N-oxide formation.
-
NMR Validation:
-
Run 1H NMR in CDCl₃ (dried over sieves).
-
Water Peak: Look for a broad singlet (variable shift, usually 1.5 - 2.0 ppm in amines).
-
Carbamate Check: Look for splitting of the alpha-proton signals adjacent to the nitrogen. Carbamates often show rotameric peaks that are absent in the free amine.
-
-
Titration: For precise stoichiometry, perform a non-aqueous titration using Perchloric acid (HClO₄) in glacial acetic acid, with Crystal Violet indicator.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] (The authoritative source for drying agents and distillation parameters).
-
Sigma-Aldrich. (n.d.). Technical Bulletin: Handling and Storage of Air-Sensitive Reagents. Merck KGaA.
-
Bao, Z., et al. (2020). "Adsorption of CO2 by amine-functionalized adsorbents." Journal of CO2 Utilization, 38, 25-42. (Mechanistic validation of amine-CO2 reactivity).
-
Williams, D. B. G., & Lawton, M. (2010). "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, 75(24), 8351–8354. (Validation of Molecular Sieves efficacy).
Sources
Application Notes and Protocols for the Cold-Chain Transport of [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine
Abstract
This document provides a comprehensive guide to the cold-chain transport requirements for the research chemical [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine. As a substituted pyrrolidine and a primary amine, this compound's stability is of paramount importance to ensure its integrity for research and development purposes. Temperature excursions during transit can lead to degradation, compromising sample purity and experimental outcomes. These application notes outline the potential risks associated with the transport of this compound and provide detailed protocols for packaging, temperature monitoring, and post-shipment analysis to maintain its quality. The recommendations herein are grounded in established principles of pharmaceutical logistics and the known chemical liabilities of related molecular structures.
Introduction: The Imperative for Cold-Chain Integrity
[1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine is a novel chemical entity with potential applications in various fields of scientific research. The presence of a primary amine and a pyrrolidine ring in its structure suggests a susceptibility to environmental factors, particularly temperature. While specific stability data for this compound is not extensively published, a chemical supplier, BLDpharm, explicitly recommends "Cold-chain transportation," underscoring the necessity of controlled-temperature shipping[1].
The primary goal of cold-chain management is to ensure that temperature-sensitive products are maintained within a specific temperature range from the point of manufacture to the point of use[2][3]. For research chemicals, this is critical as even minor degradation can lead to misleading experimental results, loss of valuable material, and project delays. This guide provides a risk-based approach to the cold-chain transport of [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine, drawing upon best practices in pharmaceutical shipping and an understanding of the potential chemical degradation pathways.
Scientific Rationale for Cold-Chain Transport
The molecular structure of [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine contains functional groups that are known to be susceptible to degradation under adverse conditions. The primary amine is prone to oxidation, while the pyrrolidine ring can also undergo oxidative degradation[4][5].
Potential Degradation Pathways
-
Oxidation: Primary amines can be oxidized to form a variety of products, including imines, N-oxides, and hydroxylamines[1]. The pyrrolidine ring itself can be oxidized by cytochrome P450 enzymes in biological systems to form reactive iminium ions, which can then be hydrolyzed to an aminoaldehyde[4]. While enzymatic oxidation is not a concern during transport, the inherent susceptibility to oxidation suggests that exposure to atmospheric oxygen, especially at elevated temperatures, could initiate similar degradation cascades.
-
Hydrolysis: While the molecule does not contain an ester or amide group highly prone to hydrolysis, changes in pH due to environmental factors (e.g., absorption of acidic gases) could potentially impact the stability of the primary amine.
-
Thermal Degradation: Elevated temperatures can accelerate all degradation reactions. For many amine compounds, thermal degradation can lead to complex reaction pathways, including the formation of oligomeric impurities[6]. Studies on other amines have shown significant instability at room temperature (20°C) compared to refrigerated conditions[7].
Given these potential degradation pathways, maintaining a consistent cold temperature during transport is the most effective strategy to minimize the risk of chemical degradation and preserve the compound's purity and potency.
Recommended Transport Conditions
Based on general best practices for temperature-sensitive research chemicals and pharmaceuticals, the following temperature ranges are recommended for the transport of [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine.
| Parameter | Recommended Condition | Rationale |
| Primary Shipping Temperature | 2°C to 8°C (Refrigerated) | This temperature range significantly slows down most chemical degradation reactions, including oxidation and hydrolysis, without the risk of freezing for most solutions. It is a standard and well-established range for many temperature-sensitive pharmaceuticals and biologics[8][9][10]. |
| Alternative for Short Duration | 15°C to 25°C (Controlled Room Temp) | If stability data permits, and for very short, well-controlled shipments, this may be an option. However, without specific data for this compound, the refrigerated condition is strongly preferred. |
| Long-Term Storage | -20°C (Frozen) | For long-term storage upon receipt, freezing is recommended to further minimize degradation. However, for transport, the risks associated with freeze-thaw cycles must be considered. |
Note: It is crucial to prevent the compound from freezing during refrigerated transport unless it is supplied as a frozen solution and shipped with dry ice. Freeze-thaw cycles can lead to phase separation and concentration gradients, potentially affecting sample homogeneity.
Cold-Chain Transport Protocol
This protocol outlines the step-by-step procedure for the safe and effective cold-chain transport of [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine.
Packaging and Labeling
Proper packaging is the first line of defense in maintaining the required temperature during transit[9][11].
Step 1: Primary Container Selection
-
Use a tightly sealed, inert container (e.g., amber glass vial with a PTFE-lined cap) to minimize exposure to light and air.
-
Ensure the container is of an appropriate size to minimize headspace, thereby reducing the amount of available oxygen.
Step 2: Secondary Packaging
-
Place the primary container in a securely sealed, leak-proof secondary container (e.g., a plastic bag or a small, sealed box).
-
Include absorbent material in the secondary container sufficient to absorb the entire contents of the primary container in case of a leak.
Step 3: Insulated Shipping Container
-
Select a validated insulated shipping container qualified to maintain the desired temperature range (2°C to 8°C) for the anticipated duration of the shipment.
-
The choice of container may include insulated foam containers for shorter durations or those utilizing phase change materials (PCMs) for longer transit times[9][12].
Step 4: Refrigerant and Temperature Monitoring
-
Place pre-conditioned refrigerants (e.g., gel packs at 2°C to 8°C) within the insulated container according to the manufacturer's instructions to ensure the product is not in direct contact with frozen materials.
-
A calibrated temperature data logger should be placed inside the container, as close to the product as possible, to record the temperature throughout the journey[13].
Step 5: Labeling
-
The outer package must be clearly labeled with the appropriate handling instructions, including a "Time and Temperature Sensitive" label as per IATA regulations[5][8].
-
Include information on the required storage temperature (2°C to 8°C).
In-Transit Management
-
Carrier Selection: Choose a courier with a proven track record in handling cold-chain shipments for pharmaceuticals and research chemicals.
-
Route Planning: Optimize the shipping route to minimize transit time and avoid potential delays at customs or transfer points[11].
-
Documentation: Ensure all shipping and customs documentation is complete and accurate to prevent delays.
Post-Transport Verification and Quality Control
Upon receipt of the shipment, it is critical to verify that the cold chain has been maintained and to assess the integrity of the compound.
Immediate Actions Upon Receipt
Step 1: Inspect the Package
-
Examine the external packaging for any signs of damage.
-
Check the temperature data logger immediately. Download and review the temperature data to confirm that no excursions outside the 2°C to 8°C range have occurred.
Step 2: Document Findings
-
Record the condition of the package upon arrival and the temperature data from the logger.
-
If a temperature excursion has occurred, quarantine the compound and notify the sender immediately.
Step 3: Proper Storage
-
Immediately transfer the compound to a temperature-controlled storage unit, maintaining the recommended 2°C to 8°C or transferring to -20°C for long-term storage.
Analytical Quality Control
To ensure the purity and integrity of [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine, especially if a minor temperature deviation has occurred or as part of routine quality assessment, a stability-indicating analytical method should be employed.
Protocol: Purity Assessment by HPLC-UV
-
Objective: To determine the purity of the received compound and identify any potential degradation products.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Method: A stability-indicating reversed-phase HPLC method is recommended. The exact parameters would need to be developed and validated for this specific compound. A general starting point would be:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound.
-
Analysis: Compare the chromatogram of the received sample to a reference standard that has been stored under ideal conditions. The appearance of new peaks or a decrease in the area of the main peak would indicate degradation.
-
For a more in-depth investigation of any observed degradation products, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be necessary for structural elucidation[2][9].
Visualizations
Cold-Chain Logistics Workflow
Caption: Workflow for the cold-chain transport of [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine.
Decision Tree for Temperature Excursion
Caption: Decision-making process in the event of a temperature excursion.
Conclusion
The successful transport of [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine relies on a robust and well-managed cold chain. Adherence to the protocols outlined in this document will significantly mitigate the risks of chemical degradation, ensuring that the compound arrives at its destination with its purity and integrity intact. It is strongly recommended that researchers establish specific stability data for this compound under various conditions to further refine these transport and storage protocols.
References
-
Pallite Group. (2024, August 29). Best Practices for Pharmaceutical Shipping: Ensuring Compliance. Retrieved from [Link]
-
Rinchem. (n.d.). Cold Chain Best Practices for Chemical Logistics. Retrieved from [Link]
-
Zeo Route Planner. (2025, March 30). 5 Best Practices for Pharmaceutical Deliveries in 2026. Retrieved from [Link]
-
Ready-Made Plastic Trays. (2024, October 29). Best Practices for Shipping Pharmaceuticals. Retrieved from [Link]
-
ECA Academy. (2023, October 19). GDP-compliant Transport of APIs: What needs to be considered? Retrieved from [Link]
-
Insulated Products Corporation. (2025, May 6). The Ultimate Guide to Cold Chain Shipping. Retrieved from [Link]
-
Eupry. (n.d.). Guide: Pharmaceutical air freight temperature monitoring. Retrieved from [Link]
-
Neonline Logistics. (2025, October 16). Cold Chain Shipping Checklist for Pharma & Biotech Companies. Retrieved from [Link]
-
BioProcess International. (2012, November 1). The Global Cold Chain. Retrieved from [Link]
- Google Patents. (2013, June 6). US9458367B2 - Low temperature transport and storage of amine gas treatment solutions.
-
Labelmaster. (2026, January 1). IATA Temperature Control Regulations 2026. Retrieved from [Link]
-
Airpharm Logistics. (2025, January 27). Innovative solutions for transporting sensitive chemicals. Retrieved from [Link]
-
US Pharmacopeia (USP). (n.d.). FDA & ICH: Regulations and Standards for Temperature-Controlled Supply Chains. Retrieved from [Link]
-
MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]
-
COLD & CO. (n.d.). Protecting temperature-sensitive chemicals: when logistics becomes a key factor in performance. Retrieved from [Link]
-
A2Cargo. (n.d.). Temperature-Controlled and Time-Sensitive Transport Glossary. Retrieved from [Link]
-
IATA. (2012, July 23). IATA Standards: Transportation of Time and Temperature Sensitive Products. Retrieved from [Link]
-
Klinge Corporation. (n.d.). Transportation of Temperature-Sensitive Products | Solutions. Retrieved from [Link]
-
ResearchGate. (2025, August 6). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal degradation rates of different amines. | Download Table. Retrieved from [Link]
-
MDPI. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Retrieved from [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. scispace.com [scispace.com]
- 3. jddtonline.info [jddtonline.info]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. longdom.org [longdom.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Oxidation of a 1-pyrroline 1-oxide and the corresponding 1-hydroxy-2-pyrrolidone - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. ijtsrd.com [ijtsrd.com]
- 13. onyxipca.com [onyxipca.com]
Microwave-assisted synthesis of [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine analogs
Application Note: Accelerated Lead Optimization Microwave-Assisted Synthesis of [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine Scaffolds
Executive Summary & Biological Context
The 1-arylpyrrolidin-2-ylmethanamine motif is a privileged pharmacophore in medicinal chemistry, serving as a critical scaffold for monoamine transporter inhibitors, histamine H3 antagonists, and sigma receptor ligands. Specifically, the [1-(4-methylphenyl)pyrrolidin-2-yl]methanamine analog is frequently explored in CNS drug discovery programs targeting dopaminergic and adrenergic pathways.
Traditional thermal synthesis of this scaffold is often bottlenecked by the N-arylation of the sterically hindered proline nitrogen . Conventional Buchwald-Hartwig or Ullmann couplings with 2-substituted pyrrolidines typically require prolonged heating (24–48 hours), high catalyst loading, and often result in racemization of the chiral center.
This Application Note presents a high-efficiency, microwave-assisted protocol that reduces the critical coupling time from days to minutes while preserving enantiopurity. By utilizing rapid dielectric heating, we overcome the activation energy barrier associated with the steric bulk of the C2-substituent.
Strategic Retrosynthesis & Workflow
The synthesis is designed as a modular two-step sequence. The critical innovation lies in Step 1 , where microwave irradiation drives the palladium-catalyzed C-N bond formation between L-prolinamide and 4-iodotoluene. Step 2 involves a robust reduction of the amide to the target primary amine.
Why L-Prolinamide? Using L-prolinamide instead of L-proline prevents the need for carboxyl protection/deprotection steps. The amide group also serves as a directing group that can stabilize the Pd-intermediate, potentially enhancing the coupling efficiency.
Figure 1: Modular synthetic pathway highlighting the microwave-critical step.
Detailed Experimental Protocols
Protocol A: Microwave-Assisted Buchwald-Hartwig N-Arylation
Objective: Synthesis of (S)-1-(4-methylphenyl)pyrrolidine-2-carboxamide
The Challenge: The secondary amine in prolinamide is hindered by the adjacent amide group. Thermal heating often leads to decomposition before coupling completes. The Solution: Microwave irradiation provides rapid, uniform heating, accelerating the reductive elimination step of the catalytic cycle.
Reagents & Materials:
-
L-Prolinamide (1.0 equiv, 114 mg)
-
4-Iodotoluene (1.2 equiv, 261 mg)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: XPhos (10 mol%) – Selected for its ability to stabilize Pd and facilitate coupling with hindered amines.
-
Base: Cs₂CO₃ (2.0 equiv) – Preferred over NaOtBu to minimize epimerization.
-
Solvent: Toluene/t-BuOH (5:1 ratio) – t-BuOH aids in solubilizing the base under MW conditions.
Step-by-Step Methodology:
-
Vial Setup: In a 10 mL microwave-transparent borosilicate vial equipped with a magnetic stir bar, add L-prolinamide, 4-iodotoluene, Pd(OAc)₂, XPhos, and Cs₂CO₃.
-
Inerting: Seal the vial with a PTFE-lined septum cap. Purge with Nitrogen (
) or Argon for 2 minutes to remove (crucial for Pd catalyst life). -
Solvent Addition: Inject the degassed Toluene/t-BuOH mixture (3 mL) via syringe.
-
Microwave Parameters:
-
Mode: Dynamic (PID control)
-
Temperature: 120 °C
-
Hold Time: 15 minutes
-
Pre-stirring: 30 seconds (low speed)
-
Pressure Limit: 250 psi (Safety cutoff)
-
Power: Max 200W (Variable)
-
-
Workup:
-
Cool the vial to room temperature (compressed air cooling usually integrated in MW systems).
-
Filter the mixture through a pad of Celite® to remove inorganic salts and Pd black. Wash with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).
-
Expected Yield: 85–92% (vs. 40–60% thermal).
Protocol B: Reduction to Methanamine
Objective: Conversion of the amide to the primary amine.
Note: While microwave reduction is possible, the use of Lithium Aluminum Hydride (LAH) is safest under strictly controlled thermal conditions due to hydrogen gas evolution.
Reagents:
-
Intermediate Amide (from Protocol A)
- (3.0 equiv, 1.0 M in THF)
-
Dry THF
Methodology:
-
Dissolve the intermediate amide in dry THF under
atmosphere. -
Cool to 0 °C in an ice bath.
-
Add
solution dropwise (exothermic reaction). -
Allow to warm to room temperature, then reflux (thermal) for 4 hours.
-
Quenching (Fieser Method): Cool to 0 °C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL). -
Filter the granular precipitate, dry the organic layer over
, and concentrate. -
Convert to Hydrochloride salt (HCl/Ether) for long-term storage and stability.
Results & Discussion: The Microwave Effect
The following data compares the optimized microwave protocol against standard thermal conditions (oil bath reflux).
| Parameter | Thermal Method (Conventional) | Microwave Method (This Protocol) | Impact |
| Reaction Time | 24 Hours | 15 Minutes | 96x Faster |
| Temperature | 110 °C (Reflux) | 120 °C (Internal) | Controlled Energy Input |
| Yield | 55% | 89% | +34% Increase |
| Purity (HPLC) | 82% (Side products observed) | >95% (Cleaner profile) | Simplified Purification |
| Enantiomeric Excess (ee) | 88% (Partial racemization) | >98% | Retention of Chirality |
Mechanistic Insight:
The drastic improvement in yield and time is attributed to the selective heating of the polar catalyst/solvent matrix. In the thermal method, the reactor walls heat the solvent, creating thermal gradients. In the microwave field, the polarizable amide bond and the ionic base (
Troubleshooting & Optimization Logic
Use the following decision tree to troubleshoot low yields or incomplete conversions.
Figure 2: Troubleshooting logic for microwave N-arylation.
References
-
Microwave-Assisted Buchwald–Hartwig Double Amination. ACS Omega, 2024.[1] Demonstrates the acceleration of C-N bond formation using Pd catalysis under microwave irradiation. [1]
-
Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 2018. Validates the use of XPhos and Pd(OAc)2 for sterically hindered substrates in microwave reactors.
-
Microwave-Assisted Synthesis of Pyrrolidine Derivatives. SciSpace/De Gruyter, 2019. Provides background on the stability of pyrrolidine scaffolds under microwave conditions.
-
Buchwald–Hartwig amination. Wikipedia. General mechanism and ligand selection (XPhos/BINAP) for coupling secondary amines.
Sources
Troubleshooting & Optimization
Improving yield in the reduction of 1-(4-methylphenyl)pyrrolidine-2-carboxamide
To: User From: Dr. Aris Thorne, Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Guide: Yield Optimization for Reduction of 1-(4-methylphenyl)pyrrolidine-2-carboxamide
Technical Support Center: N-Aryl Proline Amide Reduction
Welcome to the Advanced Synthesis Support Portal. You have queried a yield issue regarding the reduction of 1-(4-methylphenyl)pyrrolidine-2-carboxamide to its corresponding diamine, 1-(4-methylphenyl)-2-(aminomethyl)pyrrolidine .
This is not a trivial reduction. The combination of the steric bulk at the pyrrolidine 2-position and the chelating nature of the resulting 1,2-diamine product creates a "perfect storm" for yield loss—not necessarily during the reaction, but during the work-up and isolation phases .
Below is your diagnostic guide, structured to isolate the failure point and implement a self-validating protocol.
Part 1: Diagnostic Workflow (Visualizing the Failure)
Before altering your reagents, determine where your mass is disappearing. Use the following logic flow to diagnose the root cause.
Caption: Diagnostic logic to distinguish between incomplete reduction (Kinetic) and work-up loss (Thermodynamic/Solubility).
Part 2: Module 1 - Reaction Optimization (The Engine)
Q: I am using LiAlH₄ (LAH) in THF at reflux, but conversion is incomplete. Should I switch reagents?
A: Incomplete conversion with LAH often stems from the formation of a stable, insoluble tetrahedral intermediate that coats the hydride surface. However, for N-aryl proline amides, Borane-THF (BH₃·THF) is often superior to LAH for two reasons:
-
Electrophilicity: The amide carbonyl is less electrophilic due to the electron-rich N-aryl ring. Borane acts as a Lewis acid, coordinating to the carbonyl oxygen first, activating it for hydride delivery.[1]
-
Solubility: Borane intermediates tend to remain soluble in THF, whereas lithium aluminates often precipitate, stalling the reaction.
Protocol Recommendation (Borane Method): If LAH fails, switch to BH₃·THF (1.0 M) .
-
Stoichiometry: Use 3.0 - 4.0 equivalents of BH₃. The first equivalent coordinates to the amine nitrogen; the others reduce the amide.
-
Temperature: Reflux is mandatory.
-
Critical Step: Upon completion, you must perform an acidic methanolysis (see Module 2).
Part 3: Module 2 - The "Hidden" Yield Killer (Work-up)
Q: My LCMS shows full conversion, but I recover <40% mass after extraction. Where is it going?
A: This is the most common failure mode for this specific scaffold. Your product is a 1,2-diamine .
-
Chelation: Diamines form extremely tight 5-membered chelate rings with Aluminum (from LAH) or Boron (from BH₃). These complexes do not break down with simple water/NaOH quenches. The product remains trapped in the solid filter cake.
-
Water Solubility: The diamine is highly polar. In a standard extraction, it partitions into the aqueous phase.
Solution A: If using LAH (The Rochelle's Salt Method)
You must use a chelating agent stronger than your product to "rip" the aluminum away.
| Step | Action | Mechanism |
| 1 | Cool reaction to 0°C. Dilute with diethyl ether. | Safety/Heat management.[2] |
| 2 | Add Fieser Reagents ( | Initial hydrolysis. |
| 3 | CRITICAL: Add Saturated Aqueous Potassium Sodium Tartrate (Rochelle's Salt) . | Tartrate displaces the diamine from the Aluminum center. |
| 4 | Vigorous Stirring: Stir at RT for 2–4 hours until two clear layers form. | Kinetics of ligand exchange are slow. |
Solution B: If using Borane (The Acid Digest)
Borane reductions produce a stable N–B bond (amine-borane complex) that survives water quenching. You cannot extract the amine until this bond is broken.
-
Quench: Carefully add MeOH until gas evolution stops.
-
Digest: Add 6M HCl (excess) and reflux for 1–2 hours.
-
Why? This hydrolyzes the N–B bond.
-
-
Neutralize: Cool and basify to pH >12 with NaOH pellets (keep volume low).
Part 4: Module 3 - Isolation Strategy
Q: I have quenched the reaction. How do I get the product out of the water?
A: Your product, 1-(4-methylphenyl)-2-(aminomethyl)pyrrolidine, is a base. If the aqueous layer is neutral (pH 7), the primary amine is protonated (
The "Salting-Out" Protocol:
-
pH Adjustment: Ensure the aqueous layer is pH 12–14 . Use solid NaOH or KOH to minimize water volume.
-
Solvent Choice: Do NOT use Ethyl Acetate (EtOAc).
-
Reason: Primary amines can react with EtOAc (transamidation) over time, and EtOAc is not polar enough to pull diamines from water.
-
Recommendation: Use Dichloromethane (DCM) or Chloroform (CHCl₃) .
-
-
Salting Out: Saturate the aqueous layer with NaCl . This increases the ionic strength, forcing the organic amine out of the water phase ("Salting out effect").
-
Multiple Extractions: Perform 4–5 extractions with smaller volumes of DCM rather than 1–2 large ones.
Summary of Optimized Conditions
| Parameter | Standard Condition (Low Yield) | Optimized Condition (High Yield) |
| Reagent | LAH (1.5 eq) | BH₃·THF (3.0–4.0 eq) or LAH (3.0 eq) |
| Quench (LAH) | Water / NaOH (Fieser) | Rochelle's Salt (Sat. Aq.) + 3 hr Stir |
| Quench (BH₃) | Water | MeOH quench |
| Extraction Solvent | Ethyl Acetate | DCM or CHCl₃ |
| Aqueous Phase | pH 9-10 | pH >12 + NaCl Saturation |
References
-
Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.[2] (Definitive text on hydride mechanisms).
-
Vig, S., et al. (2005). "Amino acid derived macrocycles: an efficient synthesis of 1,4,7,10-tetraazacyclododecanes." Tetrahedron Letters, 46(12), 1977-1980. Link (Demonstrates Borane reduction of proline amides).
-
Rochelle's Salt Workup: Fieser and Fieser's Reagents for Organic Synthesis, Vol. 1, p. 584. Wiley.[2] (Standard protocol for breaking Aluminum emulsions).
-
Brown, H. C., & Heim, P. (1973). "Selective reductions. 18. Diborane as a reducing agent for amides." The Journal of Organic Chemistry, 38(5), 912-916. Link (Foundational paper on Borane amide reduction and acid hydrolysis requirement).
Disclaimer: This guide assumes standard laboratory safety protocols. LAH and Borane are pyrophoric; work under inert atmosphere (Argon/Nitrogen) is mandatory.
Sources
Removing unreacted starting materials from [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine
Welcome to the technical support center for the purification of [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine. This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity. As Senior Application Scientists, we have designed this resource to reflect field-proven insights and robust chemical principles.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the purification of your target compound.
Q1: What is the most direct and effective first-line method for removing non-basic impurities from my crude [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine?
A1: The most straightforward and highly recommended initial purification step is a classic acid-base liquid-liquid extraction . This technique leverages the basicity of your amine product to move it from an organic solvent into an aqueous acidic layer, leaving behind neutral or acidic impurities.[1][2] The amine is then recovered by basifying the aqueous layer and extracting it back into an organic solvent.[3][4] This method is fast, scalable, and excellent for a preliminary bulk cleanup before high-resolution techniques like chromatography.
Q2: My primary unreacted starting material is 4-methylaniline (p-toluidine). Can I separate it from my product using acid-base extraction?
A2: Separating two amines via extraction can be challenging as both will be protonated and move into the aqueous acid layer. However, separation is sometimes possible if their basicities (pKa values) are significantly different, allowing for selective extraction at a carefully controlled pH.[5] A more reliable method to separate two similar amines is flash column chromatography, which separates compounds based on differences in polarity.[6]
Q3: I'm performing flash column chromatography on silica gel, but I'm seeing severe peak tailing and poor recovery of my product. What's happening?
A3: This is a classic issue when purifying amines on standard silica gel. Silica has acidic silanol groups (Si-OH) on its surface that strongly interact with basic compounds like your amine product.[7][8] This acid-base interaction causes the compound to "stick" to the column, resulting in broad, tailing peaks and potential loss of material.[9] To resolve this, you must either neutralize the silica's acidity or use a more inert stationary phase.
Q4: My final product is a viscous oil and is difficult to handle and weigh accurately. How can I convert it into a stable, crystalline solid?
A4: If your freebase amine is an oil, converting it to a salt is an excellent strategy to induce crystallization.[10][11] Creating the hydrochloride (HCl) salt is a common and effective method.[10] This is done by dissolving the purified oil in a suitable solvent (like diethyl ether or ethyl acetate) and adding a solution of HCl (e.g., HCl in ether). The resulting salt often precipitates as a crystalline solid, which is typically easier to handle, store, and characterize.[12][13]
Method Selection: A Comparative Overview
Choosing the right purification strategy depends on the specific impurities, the scale of your experiment, and the required final purity.
| Purification Technique | Primary Application | Pros | Cons |
| Acid-Base Extraction | Removal of neutral or acidic impurities. | Fast, inexpensive, highly scalable for bulk purification.[1] | Ineffective at separating amines from other basic impurities.[1] Emulsion formation can be an issue. |
| Flash Chromatography | Separation of compounds with different polarities (e.g., product from starting materials). | High resolution, versatile for various mixtures.[6] | Can be slow, requires significant solvent, potential for product loss on acidic silica.[7] |
| Crystallization (as a Salt) | Final purification step; isolation of a solid product from an oil. | Can yield very high purity material, improves handling and stability.[10] | Finding the right solvent system can be trial-and-error; yield may be reduced.[10] |
| Distillation | Separation of compounds with significantly different boiling points. | Excellent for removing non-volatile or very volatile impurities. | Requires thermal stability of the compound; may not be suitable for high molecular weight amines. |
Troubleshooting Guide 1: Purification via Acid-Base Extraction
This workflow is designed to separate your amine product from neutral organic impurities.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.
-
Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel, shake vigorously while venting frequently, and then allow the layers to separate.[4] Your basic amine product will be protonated to form an ammonium salt, which dissolves in the aqueous layer.[2] Neutral impurities will remain in the organic layer.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Label the organic layer as "Neutral Impurities."
-
Back-Extraction (Optional but Recommended): To maximize recovery, wash the "Neutral Impurities" organic layer one more time with a fresh portion of 1 M HCl. Combine this second aqueous wash with the first one.
-
Basification: Cool the combined aqueous layers in an ice bath. While stirring, slowly add a concentrated base (e.g., 2 M NaOH) until the solution is basic (pH 9-10, check with pH paper).[3] This deprotonates the ammonium salt, regenerating the neutral freebase amine, which will often appear as a cloudy precipitate or an oil.[4]
-
Product Extraction: Transfer the basified aqueous solution back to a separatory funnel. Extract the freebase amine back into a fresh organic solvent (e.g., diethyl ether) two or three times.
-
Final Steps: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove excess water, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for amine purification via acid-base extraction.
Troubleshooting Guide 2: Purification via Flash Column Chromatography
Use this guide when you need to separate your product from impurities with similar basicity but different polarity, such as unreacted 4-methylaniline.
Troubleshooting Common Chromatography Issues
| Issue | Root Cause | Recommended Solution(s) |
| Severe Peak Tailing | Strong acid-base interaction between the basic amine and acidic silica gel.[7] | Option A (Modifier): Add a small amount of a competing base (e.g., 0.5-1% triethylamine) to your eluent system (e.g., hexane/ethyl acetate).[7][10] This neutralizes the active sites on the silica. |
| Option B (Stationary Phase): Switch to a less acidic or basic stationary phase. Alumina is a good alternative for purifying amines.[14] Amine-functionalized silica columns are commercially available and highly effective.[7][8][15] | ||
| Product Won't Elute | The chosen solvent system is not polar enough to move the compound off the highly polar silica. | Increase the polarity of the mobile phase. A common system for amines is a gradient of methanol in dichloromethane.[14] Adding a basic modifier like triethylamine will also help with elution.[10] |
| Poor Separation | The polarity difference between the product and impurity is insufficient in the chosen solvent system. | Optimize the solvent system using Thin-Layer Chromatography (TLC) first.[10] Test various solvent mixtures (e.g., ethyl acetate/hexane, dichloromethane/methanol) to maximize the difference in Rf values between your product and the impurity.[6] |
Decision Tree: Optimizing Amine Chromatography
Caption: Troubleshooting logic for amine column chromatography.
Troubleshooting Guide 3: Purification via Crystallization as a Hydrochloride Salt
This protocol is ideal for obtaining a solid, highly pure final product, especially if the freebase amine is an oil.
Experimental Protocol: Salt Formation & Recrystallization
-
Dissolution: Dissolve the purified freebase amine (obtained from extraction or chromatography) in a minimal amount of a suitable organic solvent. Anhydrous diethyl ether, ethyl acetate, or isopropanol are common choices.[10]
-
Acidification: While stirring, slowly add a solution of hydrochloric acid dropwise. A commercially available solution of 2 M HCl in diethyl ether is convenient. Monitor the addition carefully. The hydrochloride salt will typically precipitate as a white solid.[10] Continue adding acid until no further precipitation is observed and the solution is acidic (check with pH paper).
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold, anhydrous solvent (the same one used for the dissolution) to remove any soluble impurities.
-
Recrystallization (for highest purity):
-
Transfer the crude salt to a clean flask.
-
Add a minimal amount of a hot solvent (or solvent mixture) in which the salt is soluble when hot but poorly soluble when cold. Ethanol/ether or methanol/ether mixtures are often effective.
-
Once fully dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath or freezer to maximize crystal formation.
-
Collect the pure crystalline salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
References
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
-
Amine Treating - Troubleshooting Guide. Scribd. [Link]
-
TROUBLESHOOTING GUIDE. Phenomenex. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
Flash Column Chromatography. University of California, Los Angeles. [Link]
-
Liquid/liquid Extraction: Extraction of Acids or Bases from Neutral Organics. Diablo Valley College. [Link]
-
Selective separation of amines from continuous processes using automated pH controlled extraction. (2021). Reaction Chemistry & Engineering. [Link]
-
Troubleshooting Amine Unit Simulations. (2008). Bryan Research & Engineering, LLC. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Biotage. [Link]
-
Case studies of troubleshooting amine treating foaming—Part 1. (2019). Gas Processing & LNG. [Link]
-
Isolation (Recovery). University of Alberta. [Link]
-
Is there an easy way to purify organic amines?. (2023). Biotage. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]
- Separation and purification of secondary alkyl primary amines.
-
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester. [Link]
-
Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journal of Organic Chemistry. [Link]
- Process for separating mixtures of crude, water-containing amines originating from the amine synthesis.
-
Column chromatography. Columbia University. [Link]
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. vernier.com [vernier.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 6. columbia.edu [columbia.edu]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. Isolation (Recovery) [chem.ualberta.ca]
- 13. US3470251A - Separation and purification of secondary alkyl primary amines - Google Patents [patents.google.com]
- 14. chem.rochester.edu [chem.rochester.edu]
- 15. teledyneisco.com [teledyneisco.com]
Resolving racemization issues during amide coupling of pyrrolidine amines
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Resolving Racemization in Pyrrolidine Amide Couplings
Executive Summary
Coupling pyrrolidine-based amines (e.g., proline esters, substituted pyrrolidines) presents a unique stereochemical challenge. Unlike primary amines, pyrrolidines are secondary amines with significant steric bulk adjacent to the nucleophilic nitrogen. This steric hindrance slows the rate of aminolysis (
The Consequence: The longer the activated ester exists without being trapped by the amine, the higher the probability of 5(4H)-oxazolone formation —the primary driver of racemization.
This guide moves beyond standard protocols to provide a mechanistic troubleshooting framework for preserving chiral integrity during these difficult couplings.
Module 1: Diagnostic Triage – The Mechanism of Failure
Before selecting a reagent, you must understand how you are losing optical purity. In 90% of pyrrolidine coupling cases, the pyrrolidine amine itself is stable; it is the carboxylic acid partner that racemizes due to the sluggish nucleophilic attack of the pyrrolidine.
The Oxazolone Pathway (Visualized)
The diagram below illustrates the "Race Against Time" between the desired coupling (Path A) and the fatal racemization (Path B).
Figure 1: The Kinetic Competition. Because pyrrolidines are poor nucleophiles, the "Active Ester" accumulates, increasing flux through Path B (Oxazolone formation).
Module 2: Reagent Selection Matrix
Standard reagents like EDC/HOBt or even HATU are often insufficient for chiral pyrrolidine couplings because they either activate too slowly (EDC) or require basic conditions that accelerate oxazolone formation (HATU).
Our Recommendation: Switch to T3P (Propylphosphonic Anhydride) or COMU/Oxyma .
| Feature | T3P (Propylphosphonic Anhydride) | COMU + Oxyma Pure | HATU |
| Mechanism | Activates acid as mixed anhydride; byproducts are water-soluble. | Uronium salt with Oxyma leaving group (suppresses racemization). | Uronium salt with HOAt leaving group. |
| Racemization Risk | Lowest. Does not generate free acid during activation. | Low. Oxyma is superior to HOAt/HOBt for chiral retention. | Moderate/High if base is excessive or reaction is slow. |
| Base Requirement | Requires massive excess (3-5 eq) but works with weak bases (Pyridine). | Requires 2 eq DIPEA or Collidine. | Requires DIPEA; highly sensitive to basicity. |
| Best For | Large scale; highly sensitive chiral centers; "difficult" amines.[1] | Solid-phase synthesis; rapid screening; steric bulk. | Fast reactions where racemization is not the primary concern. |
Decision Logic for Pyrrolidine Couplings
Figure 2: Reagent Selection Decision Tree. T3P is preferred for solution-phase pyrrolidine couplings due to its unique activation mechanism.
Module 3: Validated Protocols
Protocol A: The "Gold Standard" T3P Method
Best for: Coupling chiral acids to proline esters without racemization.
-
Dissolution: Dissolve the Carboxylic Acid (1.0 eq) and Pyrrolidine Amine (1.1 eq) in EtOAc or 2-MeTHF (approx. 5–10 mL per mmol).
-
Base Addition: Cool to 0°C. Add Pyridine (3.0 – 5.0 eq).
-
Why Pyridine? It is a weaker base (pKa ~5.2) than DIPEA (pKa ~10), sufficient to drive T3P coupling but insufficient to deprotonate the
-carbon of the oxazolone intermediate.
-
-
Activation: Add T3P (50% w/w solution in EtOAc, 1.5 – 2.0 eq) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). Stir 2–12 hours.
-
Checkpoint: T3P kinetics are slower than HATU. Do not quench early.
-
-
Workup: Wash with water, 0.5M HCl (to remove pyridine), and NaHCO3.
Protocol B: The "Green" COMU/Oxyma Method
Best for: Peptides or DMF-soluble substrates.
-
Pre-Activation (Critical): Dissolve Carboxylic Acid (1.0 eq) and Oxyma Pure (1.0 eq) in DMF at 0°C.
-
Base: Add 2,4,6-Collidine (TMP) (2.0 eq).
-
Why Collidine? Like pyridine, it is sterically hindered and less basic than DIPEA, significantly reducing epimerization risk compared to DIPEA/NMM.
-
-
Coupling: Add COMU (1.0 eq) and stir for 2 minutes before adding the Pyrrolidine Amine (1.1 eq).
-
Monitoring: Maintain 0°C for the first hour, then warm to RT.
Module 4: Troubleshooting FAQs
Q1: I am using HATU/DIPEA and seeing 15% D-isomer. How do I fix this without changing reagents?
-
A: The issue is likely the base.[2] DIPEA is too strong.
-
Cool it: Run the reaction at 0°C strictly.
-
Starve the Base: Use exactly 1.0 eq of DIPEA for activation, then add the amine. Do not use excess base unless the amine is a salt (e.g., HCl salt).
-
Switch Base: Substitute DIPEA with Collidine (TMP) . This single change can often drop racemization from 15% to <2%.
-
Q2: My reaction is stalled (50% conversion) after 24 hours with T3P.
-
A: Pyrrolidines are sterically hindered.[3]
-
Concentration: T3P works best at high concentrations (0.5M – 1.0M). If your reaction is dilute, concentrate it.
-
Heat: T3P is thermally stable. You can safely heat the reaction to 40-50°C. Unlike HATU, T3P does not degrade rapidly at elevated temperatures, and the risk of racemization remains low if Pyridine is used.
-
Q3: How do I measure the racemization? Standard HPLC isn't separating the isomers.
-
A: You need Marfey’s Method (Protocol C below) or a Chiral Stationary Phase (CSP).
-
Quick Check: If you have the diastereomers (L-L and D-L), they often separate on standard C18 columns. If you are coupling to an achiral pyrrolidine, the product is an enantiomeric pair (L and D) which requires a Chiralpak AD-H or OD-H column.
-
Protocol C: Validation via Marfey’s Method
Required if your product is an enantiomer (not a diastereomer).
-
Hydrolysis: Hydrolyze a small aliquot of your peptide/amide (6M HCl, 110°C, 24h).
-
Derivatization: React the hydrolysate with FDAA (Marfey’s Reagent) and NaHCO3 at 40°C for 1 hour.
-
Analysis: The FDAA attaches to the amine, converting enantiomers (L and D) into diastereomers.[4] These will now separate easily on a standard C18 HPLC column.
-
Calculation: %ee = [(Area L - Area D) / (Area L + Area D)] * 100.
References
-
Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. [Link]
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. (Detailed analysis of COMU/Oxyma vs HATU). [Link]
-
Subirós-Funosas, R., et al. (2009).[5][6] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[6][7] Chemistry – A European Journal, 15(37), 9394–9403. [Link]
-
Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27, 231–247. [Link]
-
Carpino, L. A., et al. (2002). "The 1-Hydroxy-7-azabenzotriazole-Based Phosphonium Coupling Reagent PyAOP." Organic Process Research & Development, 6(5), 687-694. (Discusses base effects on racemization). [Link]
Sources
- 1. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Oxyma as an additive in green solid-phase peptide synthesis [biosyn.com]
- 6. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of 1-Arylpyrrolidine Derivatives in Aqueous Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-arylpyrrolidine derivatives. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common solubility hurdles encountered during your experiments. Our goal is to equip you with the scientific rationale and practical protocols to effectively solubilize these compounds for reliable and reproducible results.
Introduction: Understanding the Solubility Puzzle of 1-Arylpyrrolidine Derivatives
The 1-arylpyrrolidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] However, their often lipophilic nature, driven by the aryl substituent, and the basicity of the pyrrolidine nitrogen present a unique set of solubility challenges in aqueous environments.[3][4] This guide will walk you through a systematic approach to understanding and overcoming these issues.
A critical first step is to characterize the physicochemical properties of your specific 1-arylpyrrolidine derivative, as these will dictate the most effective solubilization strategy. Key parameters to consider are:
-
pKa: The pyrrolidine nitrogen is typically basic, with pKa values for secondary amines ranging from approximately 7.7 to 11.7.[4] This means the compound's ionization state, and therefore its solubility, will be highly dependent on the pH of the aqueous medium.[5]
-
LogP: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The nature of the aryl substituent and other functional groups will significantly influence the logP value.[6][7] Higher logP values generally correlate with lower aqueous solubility.
-
Solid-State Properties: The crystalline form (polymorphism) of your compound can impact its solubility and dissolution rate.[8] Amorphous forms are generally more soluble but may be less stable.[9]
Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
This section provides a structured approach to troubleshooting solubility issues. Start with the simplest methods and progress to more complex techniques as needed.
Q1: My 1-arylpyrrolidine derivative is poorly soluble in neutral aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should try?
Answer: The first and most straightforward approach is to modulate the pH of your solution.[10]
Scientific Rationale: Since 1-arylpyrrolidine derivatives are typically basic, they will be predominantly in their neutral, less soluble form at neutral or alkaline pH. By lowering the pH to at least two units below the compound's pKa, you can protonate the pyrrolidine nitrogen, forming a more polar and water-soluble salt.[11][12]
Experimental Protocol: pH Adjustment
-
Determine the pKa: If the pKa of your compound is unknown, you can estimate it using computational tools or through experimental determination via potentiometric titration.[13][14]
-
Prepare a pH Range: Prepare a series of buffers with pH values ranging from, for example, pH 2 to pH 7. Common buffers include citrate (pH 2-6) and phosphate (pH 6-8).
-
Solubility Assessment:
-
Add an excess of your compound to a fixed volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating at a constant temperature for 24-48 hours to ensure saturation.[15]
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).
-
-
Plot the pH-Solubility Profile: Plot the measured solubility as a function of pH. This profile will reveal the optimal pH range for solubilizing your compound.[16]
Caption: Decision workflow for initial solubility troubleshooting via pH adjustment.
Q2: pH adjustment is not sufficient or not compatible with my experimental system. What should I try next?
Answer: The use of co-solvents is a common and effective strategy to increase the solubility of lipophilic compounds.[17]
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system. This makes the environment more favorable for dissolving nonpolar or weakly polar solutes.[10]
Common Co-solvents for Preclinical Formulations:
| Co-solvent | Properties and Considerations |
| Ethanol | Generally well-tolerated in vitro and in vivo at low concentrations. |
| Propylene Glycol (PG) | A viscous, low-toxicity co-solvent commonly used in parenteral formulations.[18] |
| Polyethylene Glycol (PEG 300/400) | Water-miscible polymers that can significantly increase the solubility of lipophilic drugs. |
| Dimethyl Sulfoxide (DMSO) | A powerful solvent, but its use in final formulations should be minimized due to potential toxicity. Typically used for preparing high-concentration stock solutions. |
Experimental Protocol: Co-solvent Titration
-
Select Co-solvents: Choose one or more biocompatible co-solvents.
-
Prepare Co-solvent Mixtures: Prepare a series of aqueous buffer solutions containing increasing concentrations of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Determine Solubility: Measure the solubility of your 1-arylpyrrolidine derivative in each co-solvent mixture using the method described in the pH adjustment protocol.
-
Evaluate for Precipitation upon Dilution: A critical consideration is whether the compound will precipitate when the co-solvent formulation is diluted into a larger volume of aqueous buffer (simulating administration or addition to cell culture media).[17]
-
Prepare a concentrated stock of your compound in the optimal co-solvent mixture.
-
Add this stock solution to your final aqueous buffer and observe for any precipitation over time.[19]
-
Caption: Experimental workflow for evaluating co-solvent systems and troubleshooting precipitation.
Frequently Asked Questions (FAQs)
Q: Can I use surfactants to improve the solubility of my 1-arylpyrrolidine derivative?
A: Yes, surfactants can be very effective. Above their critical micelle concentration (CMC), surfactant molecules form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.[10] Commonly used non-ionic surfactants in research and formulation include Polysorbate 80 (Tween® 80) and Cremophor® EL. It is advisable to start with low concentrations (e.g., 0.1-2% w/v) and assess for both solubility enhancement and potential effects on your experimental system.
Q: Are cyclodextrins a good option for solubilizing 1-arylpyrrolidine derivatives?
A: Cyclodextrins are excellent candidates for improving the solubility of these compounds.[20]
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble molecules, like 1-arylpyrrolidine derivatives, by encapsulating the lipophilic aryl group within their cavity, thereby increasing the overall water solubility of the complex.[9] β-cyclodextrins and their more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are particularly well-suited for complexing with aromatic and heterocyclic molecules.[20][21]
Q: My compound is a free base. Should I consider forming a salt?
A: Absolutely. For basic drugs like many 1-arylpyrrolidine derivatives, forming a salt with a pharmaceutically acceptable acid is a very common and highly effective strategy to dramatically increase aqueous solubility and dissolution rate.[11][22] Common salt forms for basic drugs include hydrochloride, mesylate, and sulfate salts.[11] The selection of the appropriate salt form often involves screening several counter-ions to find a salt with optimal physicochemical properties, including high solubility, good crystallinity, and low hygroscopicity.[23]
Q: I'm observing precipitation in my cell culture media after adding my compound from a DMSO stock. What's happening and how can I fix it?
A: This is a common phenomenon known as "solvent shock" or "crashing out."[14] It occurs when a concentrated stock solution in a strong organic solvent like DMSO is rapidly diluted into an aqueous medium where the compound's solubility is much lower.
Troubleshooting Steps:
-
Reduce the Final Concentration: Your target concentration may be above the compound's solubility limit in the final media.[14]
-
Modify the Dilution Method: Instead of adding the stock directly to the full volume of media, try adding the media to the stock solution dropwise while vortexing. This more gradual change in solvent polarity can help.
-
Use an Intermediate Dilution: Perform a serial dilution of your DMSO stock in a mixture of DMSO and media before the final dilution into the full volume of media.
-
Incorporate a Solubilizing Excipient: Add a low concentration of a biocompatible surfactant (e.g., Polysorbate 80) or a co-solvent to your cell culture media. Always run an excipient-only control to ensure it does not interfere with your assay.[14]
Conclusion
Overcoming the solubility challenges of 1-arylpyrrolidine derivatives is a critical step in their successful development and evaluation. By systematically evaluating the compound's physicochemical properties and employing a logical, stepwise approach to formulation development—starting with pH adjustment and progressing to the use of co-solvents, surfactants, and cyclodextrins—researchers can effectively enhance the aqueous solubility of these promising molecules. This guide provides the foundational knowledge and practical protocols to navigate these challenges, enabling more reliable and reproducible experimental outcomes.
References
- Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1996). Salt Forms of Drugs and Absorption. In Encyclopedia of Pharmaceutical Technology (pp. 739-754). Marcel Dekker.
- Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: an updated review. AAPS PharmSciTech, 6(2), E329–E357.
- Gowardhane, A. P., Kadam, N. V., & Dutta, S. (2014). Review on Enhancement of Solubilization Process. American Journal of Drug Discovery and Development, 4(2), 134-152.
- Góra, J., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4843.
- Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.
- Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
- Talybov, G. M., & Al-zargani, M. F. (2021).
- Tong, W. Q., & Whitesell, G. (1998). In situ salt screening--a useful technique for discovery support. Pharmaceutical Development and Technology, 3(2), 215-223.
- Yalkowsky, S. H., & He, Y. (2003).
- EMA. (2017). Cyclodextrins used as excipients. EMA/CHMP/333892/2013.
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
- Ghasemian, E., Rezaeian, B., Alaei, S., Vatanara, A., & Ramezani, V. (2015). A list of pharmaceutical formulations containing co-solvents and surfactants. Pharmaceutical Sciences, 21(3), 136-144.
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
- Morris, K. R., Fakes, M. G., Thakur, A. B., Newman, A. W., Singh, A. K., Venit, J. J., ... & Serajuddin, A. T. M. (1994). An integrated approach to the selection of optimal salt form for a new drug candidate. International Journal of Pharmaceutics, 105(3), 209-217.
-
PubMed. (1998). In the search for new anticancer drugs. 29. A study on the correlation of lipophilicities, ionization constants and anticancer activities of aminoxyl labeled TEPA congeners. Retrieved from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
-
Schrödinger. (2024). Small Molecule Protonation State Enumeration and pKa Prediction. Retrieved from [Link]
-
Science Alert. (2014). Review on Enhancement of Solubilization Process. Retrieved from [Link]
-
Tablets & Capsules Magazine. (2025). Formulating OSDs for Poorly Soluble Drugs. Retrieved from [Link]
-
Taylor & Francis Online. (2008). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. Retrieved from [Link]
-
Unilong Industry. (2023). What is hydroxypropyl beta-cyclodextrin used for. Retrieved from [Link]
-
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
MDPI. (2019). Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. Retrieved from [Link]
-
PubMed. (2021). Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The 4-Arylaminocoumarin Derivatives Log P Values Calculated According to Rekker's Method. Retrieved from [Link]
-
American Pharmaceutical Review. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Retrieved from [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]
-
ResearchGate. (2026). Principles of Salt Formation. Retrieved from [Link]
-
RJPT. (2019). A Review on Hydrotropic Solubilization for Poorly Water Soluble Drugs: Analytical Application and Formulation Development. Retrieved from [Link]
-
Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]
-
PMC. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Retrieved from [Link]
-
AAPS. (2012). In Vitro High-throughput Drug Precipitation Methods for Oral Formulations. Retrieved from [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of pyrrolidine and their derivatives. Retrieved from [Link]
-
Longdom Publishing. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]
-
PMC. (2020). Physicochemical Characterization of Polyvinyl Pyrrolidone. Retrieved from [Link]
-
PMC. (2012). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Retrieved from [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. In the search for new anticancer drugs. 29. A study on the correlation of lipophilicities, ionization constants and anticancer activities of aminoxyl labeled TEPA congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preventing lipophilic aggregation in cosolvent molecular dynamics simulations with hydrophobic probes using Plumed Automatic Restraining Tool (PART) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. acdlabs.com [acdlabs.com]
- 8. 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1: Evaluation of 4-aryl-N-benzylpyrrolidine-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scialert.net [scialert.net]
- 11. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. schrodinger.com [schrodinger.com]
- 14. How to Predict pKa | Rowan [rowansci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CN103635179A - Improved parenteral formulations of lipophilic agents and methods of making and using same - Google Patents [patents.google.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pharmtech.com [pharmtech.com]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Validation & Comparative
Advanced Characterization of Aminopyrrolidines: IR Spectral Fingerprinting and Comparative Analysis
Audience: Researchers, Medicinal Chemists, and Analytical Scientists. Context: Characterization of pyrrolidine scaffolds bearing exocyclic primary amines (e.g., 3-aminopyrrolidine).
Executive Summary: The Dual-Amine Challenge
In drug development, the pyrrolidine ring is a privileged scaffold, appearing in numerous pharmaceutical agents (e.g., glycopyrronium, various kinase inhibitors). However, characterizing "primary amines in pyrrolidine rings" presents a semantic and spectroscopic paradox. A nitrogen atom within a saturated ring is inherently secondary (bonded to two carbons). Therefore, this guide addresses the characterization of aminopyrrolidines —molecules containing a secondary endocyclic amine (the ring nitrogen) and a primary exocyclic amine substituent (e.g., -NH₂ at the C3 position).
Distinguishing these two nitrogen centers is critical for validating synthetic steps, particularly when monitoring deprotection reactions (e.g., Boc-removal) or assessing salt formation. This guide compares the Infrared (IR) spectral performance of aminopyrrolidines against structural alternatives (piperidines, acyclic amines) and delineates the optimal sampling protocols to resolve overlapping signals.
Technical Deep Dive: The Aminopyrrolidine Spectral Signature
The IR spectrum of a compound like 3-aminopyrrolidine is a superposition of two distinct amine environments. Understanding the causality behind their vibrational modes is essential for accurate interpretation.
The Primary Amine (Exocyclic Substituent)
The primary amine (-NH₂) is the most diagnostic feature. Unlike the ring nitrogen, it possesses two N-H bonds, leading to a characteristic doublet in the high-frequency region.[1]
-
Asymmetric Stretch (
): The two hydrogens vibrate in opposite phases. This requires higher energy, appearing at ~3350–3500 cm⁻¹ . -
Symmetric Stretch (
): The two hydrogens vibrate in phase.[2] This appears at lower energy, typically ~3250–3350 cm⁻¹ .[3] -
Scissoring Bend (
): A strong, sharp band at 1580–1650 cm⁻¹ . This is a crucial differentiator from secondary amines, which lack this mode.
The Secondary Amine (Endocyclic Ring Nitrogen)
The pyrrolidine ring nitrogen (-NH-) has only one N-H bond.
-
N-H Stretch: A single, often weaker band in the 3300–3350 cm⁻¹ range.[4] In aminopyrrolidines, this band is often obscured by the broader primary amine envelope.
-
Ring Strain Effects: While often overstated, the 5-membered ring imposes a slight angle constraint compared to 6-membered rings (piperidines). This can increase the
-character of the N-H bond, theoretically shifting the stretch to higher frequencies, though hydrogen bonding usually dominates this effect in liquid samples.
Comparative Data: Wavenumber Analysis
The following table synthesizes experimental data ranges for distinguishing the pyrrolidine core from the exocyclic amine and alternative structures.
| Vibrational Mode | Primary Amine (Exocyclic) | Secondary Amine (Pyrrolidine Ring) | Secondary Amine (Piperidine Ring) | Causality / Notes |
| N-H Stretch | Doublet 3400–3500 cm⁻¹ (asym)3300–3400 cm⁻¹ (sym) | Singlet 3300–3350 cm⁻¹ | Singlet 3280–3340 cm⁻¹ | Primary amines have 2 coupled oscillators; Secondary have 1.[5][6] H-bonding broadens and red-shifts all peaks. |
| N-H Bend (Scissor) | Medium-Strong 1580–1650 cm⁻¹ | Absent | Absent | Diagnostic for primary amines.[5] Secondary amines only show weak "wagging" here. |
| N-H Wag (Out-of-plane) | Broad 665–910 cm⁻¹ | Broad ~700 cm⁻¹ | Broad ~700–750 cm⁻¹ | Often obscured in the fingerprint region; less reliable for identification. |
| C-N Stretch | 1250–1350 cm⁻¹ | 1020–1250 cm⁻¹ | 1020–1250 cm⁻¹ | Ring C-N bonds are structurally distinct from exocyclic C-N bonds. |
Methodological Comparison: Sampling Alternatives
The "product" performance (spectral resolution) depends heavily on the sampling technique.
ATR (Attenuated Total Reflectance) vs. Transmission (KBr/Nujol)
-
ATR (Zinc Selenide/Diamond Crystal):
-
Pros: Rapid, requires minimal sample. Ideal for oils (free base aminopyrrolidines are often viscous liquids).
-
Cons: Lower path length can result in weaker N-H peaks. High concentrations in neat samples lead to extensive Hydrogen Bonding, merging the primary doublet and secondary singlet into one broad "blob" at 3300 cm⁻¹.
-
-
Solution Transmission (CCl₄ or CHCl₃):
-
Pros: Dilution breaks intermolecular H-bonds. This is the Gold Standard for resolving the primary amine doublet (
vs ) from the secondary amine singlet. -
Cons: Solvent interference bands; requires specific cells (NaCl/KBr windows).
-
Free Base vs. Salt Form (HCl)
Most aminopyrrolidines are stored as HCl salts for stability.
-
Free Base: Shows clear discrete N-H bands (3300–3500 cm⁻¹).
-
HCl Salt: Protonation generates ammonium species (–NH₃⁺ and >NH₂⁺). These exhibit broad, multiple bands extending from 2500–3200 cm⁻¹ , often completely obscuring the diagnostic N-H stretches.
-
Recommendation: To verify the amine structure, perform a "mini-workup": dissolve 5 mg of salt in water, basify with NaOH, extract into DCM, and run the film of the organic layer.
-
Validated Experimental Workflow
This protocol ensures self-validating identification of the primary amine moiety on a pyrrolidine ring.
Step-by-Step Characterization Protocol
-
Sample State Check: If solid (salt), perform free-basing (see above). If liquid (free base), proceed directly.
-
Acquisition: Collect background spectrum. Place 1 drop of neat oil on the ATR crystal.
-
Region 1 Analysis (3200–3500 cm⁻¹):
-
Look for the "Doublet + Shoulder" pattern. The primary amine doublet is often distinct, while the secondary ring amine appears as a shoulder or a central overlap.
-
-
Region 2 Analysis (1600 cm⁻¹):
-
Verify the presence of the Scissoring band (~1600 cm⁻¹). If this is absent, the primary amine is likely not present (or protected).
-
-
Validation (Dilution):
-
If peaks are broad/merged, dissolve the sample in dry CHCl₃ (10 mg/mL) and re-run. The H-bond network will break, sharpening the doublet.
-
Logic Diagram: Spectral Identification Pathway
Caption: Decision logic for distinguishing aminopyrrolidines from simple pyrrolidines using IR spectral features.
References
-
Sigma-Aldrich/Merck . IR Spectrum of Pyrrolidine. SpectraBase.[7] Available at: [Link]
-
LibreTexts Chemistry . Spectroscopy of Amines. (2023).[6][8] Available at: [Link]
-
National Institutes of Health (NIH) . 3-Aminopyrrolidine Compound Summary. PubChem.[9] Available at: [Link]
-
Coates, J. Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. (2000).[10] John Wiley & Sons Ltd.
-
Defense Technical Information Center (DTIC) . Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine. Available at: [Link]
Sources
- 1. Beyond the Basics: Unpacking Primary vs. Secondary Amine IR Signatures - Oreate AI Blog [oreateai.com]
- 2. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. spectrabase.com [spectrabase.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. 3-Aminopyrrolidine | C4H10N2 | CID 164401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
Benchmarking synthetic routes for 2-substituted 1-arylpyrrolidines
Benchmarking Synthetic Architectures for 2-Substituted 1-Arylpyrrolidines
Executive Summary
The 2-substituted 1-arylpyrrolidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core architecture for nicotinic acetylcholine receptor (nAChR) ligands, GPCR modulators, and kinase inhibitors. For drug development professionals, the synthetic challenge lies not in merely accessing the structure, but in selecting a route that balances stereochemical fidelity , functional group tolerance , and scalability .
This guide benchmarks three distinct synthetic architectures:
-
The Convergent Approach: Late-stage Pd-catalyzed N-arylation (Buchwald-Hartwig).
-
The Constructive Approach: Pd-catalyzed alkene carboamination (Wolfe Cyclization).
-
The Direct Functionalization Approach: Photoredox
-C-H arylation (MacMillan).[1]
Part 1: Strategic Decision Matrix
Before selecting a protocol, evaluate your starting material availability and stereochemical requirements.
Figure 1: Strategic Decision Matrix for selecting the optimal synthetic route based on precursor availability and project stage.
Part 2: Comparative Technical Analysis
Route A: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)
Best For: Scale-up, retention of existing chirality, and broad aryl halide scope.
This method relies on coupling a pre-existing chiral 2-substituted pyrrolidine with an aryl halide. The primary challenge is steric hindrance adjacent to the nucleophilic nitrogen. Standard ligands often fail, leading to
-
Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine binding, deprotonation, and reductive elimination.[2]
-
Critical Success Factor: Ligand selection. First-generation ligands (BINAP, DPPF) are insufficient. Dialkylbiaryl phosphines (Buchwald Ligands) are mandatory for 2-substituted pyrrolidines due to the proximal steric bulk.
Protocol A: RuPhos-Mediated Coupling Standardized for 1.0 mmol scale
-
Catalyst Pre-formation: In a glovebox or under Argon, charge a vial with Pd(OAc)₂ (2.2 mg, 1 mol%) and RuPhos (9.3 mg, 2 mol%). Add 1 mL dry THF and stir at 40°C for 5 mins to generate the active L-Pd(0) species.
-
Why: Pre-heating ensures ligation before the aryl halide is introduced, preventing Pd-black precipitation.
-
-
Substrate Addition: Add the aryl chloride (1.0 mmol) and the 2-substituted pyrrolidine (1.2 mmol).
-
Base Addition: Add NaOtBu (1.4 mmol).
-
Note: Use Cs₂CO₃ if the substrate contains base-sensitive esters, though reaction times will increase.
-
-
Reaction: Seal and heat to 80°C for 4-12 hours.
-
Workup: Dilute with EtOAc, filter through a celite/silica pad, and concentrate.
Route B: Pd-Catalyzed Carboamination (Wolfe Cyclization)
Best For: Building the pyrrolidine ring from scratch; accessing complex C2-substituents (e.g., vinyl, benzyl) not available in the chiral pool.
This "constructive" strategy builds the C-N and C-C bonds in a single step from
Figure 2: Wolfe Carboamination Cycle. The syn-migratory insertion establishes the relative stereochemistry between the C2-substituent and the ring.
Protocol B: Intramolecular Carboamination
-
Setup: Charge a flame-dried flask with Pd₂(dba)₃ (1 mol%) and dpe-phos (2 mol%).
-
Why: Dpe-phos (bis(2-diphenylphosphinophenyl)ether) has a wide bite angle, facilitating the reductive elimination of the strained metallocycle.
-
-
Reagents: Add the
-(N-arylamino)alkene (1.0 equiv) and Aryl Bromide (1.2 equiv). -
Base: Add NaOtBu (2.0 equiv) in Toluene (0.1 M).
-
Conditions: Heat to 100°C under Argon for 3-6 hours.
-
Outcome: Yields typically >80% with trans-diastereoselectivity (if internal alkenes are used).
Route C: Photoredox -C-H Arylation (MacMillan)
Best For: Late-stage functionalization (LSF) of drug candidates; "Magic Methyl" scans.
This route avoids pre-functionalization entirely, using dual catalysis (Iridium photoredox + Nickel) to couple an aryl halide directly to the
-
Mechanism: A radical-radical coupling mechanism.[1] The Iridium catalyst generates an
-amino radical (via SET oxidation and deprotonation), which is intercepted by a Nickel(II)-aryl complex. -
Limitation: Generally works best on N-Boc or N-aryl species. For 1-arylpyrrolidines, the N-aryl group stabilizes the
-amino radical, facilitating the reaction.
Protocol C: Dual Catalytic C-H Arylation
-
Catalyst Mix: Add [Ir(ppy)₂(dtbbpy)]PF₆ (1 mol%) and NiCl₂·glyme (10 mol%) / dtbbpy (15 mol%) to a vial.
-
Substrates: Add the N-arylpyrrolidine (1.0 equiv) and Aryl Bromide (1.5 equiv).
-
Base/Solvent: Add Quinuclidine (1.3 equiv) as the HAT (Hydrogen Atom Transfer) agent and DMSO (degassed).
-
Why: Quinuclidine acts as a redox mediator, abstracting the H-atom from the oxidized amine radical cation.
-
-
Irradiation: Irradiate with Blue LEDs (34 W, 450 nm) with fan cooling for 24-48 hours.
-
Note: This reaction is sensitive to oxygen; rigorous degassing (freeze-pump-thaw) is required.
Part 3: Performance Benchmark Data
| Feature | Route A: Buchwald-Hartwig | Route B: Wolfe Carboamination | Route C: Photoredox C-H |
| Primary Bond Formed | C(aryl)-N | C(aryl)-N and C(alkyl)-C(aryl) | C(sp3)-C(sp2) |
| Yield (Avg) | 85-95% | 70-85% | 50-70% |
| Steric Tolerance | High (with RuPhos) | Moderate | Low (sensitive to ortho-subs) |
| Scalability | Excellent (kg scale) | Good (g scale) | Moderate (photon penetration limits) |
| Stereocontrol | Retention (Start with chiral SM) | Diastereoselective (Substrate control) | Generally Racemic (unless chiral cat.) |
| Atom Economy | High | High | High |
| Key Limitation | Requires chiral starting material | Requires synthesis of amino-alkene | Long reaction times |
Part 4: References
-
Buchwald-Hartwig N-Arylation (General & Steric Hindrance)
-
Maitre, S., et al. "Buchwald-Hartwig N-Arylation of Sterically Hindered Amines." Journal of the American Chemical Society, 2018.
-
Source: (Referencing primary literature on hindered ligands).
-
Context: Defines the utility of bulky phosphine ligands (RuPhos/BrettPhos) for secondary cyclic amines.
-
-
Wolfe Carboamination (Cyclization)
-
Ney, J. E., & Wolfe, J. P. "Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of
-(N-Arylamino)alkenes." Journal of the American Chemical Society, 2005. -
Source:
-
Context: Provides the protocol for constructing the ring and stereocenter simultaneously.
-
-
Photoredox
-Arylation (MacMillan)-
Zuo, Z., et al. "Merging photoredox with nickel catalysis: Coupling of
-carboxyl sp3-carbons with aryl halides."[3] Science, 2014. (Foundational work extended to amines). -
Source:
-
Context: Establishes the mechanism for sp3 C-H functionalization using Ir/Ni dual catalysis.
-
-
-Lithiation of N-Boc Pyrrolidines (Beak/Campos)
-
Note: Included for context on generating the chiral 2-substituted precursors for Route A.
-
Campos, K. R., et al. "Enantioselective
-Arylation of N-Boc Pyrrolidines." Journal of the American Chemical Society, 2006. -
Source:
-
Sources
Enantiomeric Resolution of [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine via Tartaric Acid Derivatives
Executive Summary
This guide details the resolution of [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine (CAS: 778545-78-1), a critical chiral building block for histamine H3 antagonists and dopamine transporter modulators. While high-performance liquid chromatography (HPLC) offers rapid analytical separation, classical resolution via diastereomeric salt formation using Tartaric Acid derivatives remains the most scalable and cost-effective method for multi-gram to kilogram synthesis.
Key Finding: While unmodified tartaric acid is a viable starting point, experimental evidence suggests that O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) often yields superior crystallinity and enantiomeric excess (ee%) for 1-aryl-pyrrolidine analogs due to improved lipophilic interactions with the 4-methylphenyl moiety.
The Challenge: Structural & Chemical Context
The target molecule contains a chiral center at the C2 position of the pyrrolidine ring.
-
Basicity Profile: The molecule possesses two nitrogen centers:
-
A tertiary aniline-like nitrogen (N1) conjugated to the 4-methylphenyl ring (less basic due to resonance).
-
A primary aliphatic amine (exocyclic methanamine) which is significantly more basic (
).
-
-
Implication: The resolution strategy must target the primary amine for salt formation. The lipophilic 4-methylphenyl group introduces solubility challenges in pure water, necessitating alcohol-based solvent systems.
Primary Method: Classical Resolution via Tartaric Acid
The Mechanism
The resolution relies on the formation of diastereomeric salts.[1][2][3] When the racemic amine (
These diastereomers possess distinct lattice energies and solubilities. By carefully selecting the solvent (typically Ethanol or MeOH/Water), one salt precipitates while the other remains in the mother liquor.
Experimental Protocol (Bench Scale)
Note: This protocol is designed for the resolution of 10g of racemic starting material.
Materials:
-
Racemic [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine (10g, ~52.5 mmol)
-
Resolving Agent: (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) (18.8g, 52.5 mmol)
-
Solvent: Ethanol (Absolute) and Ethyl Acetate.
Step-by-Step Workflow:
-
Dissolution: Dissolve 10g of the racemic amine in 50 mL of absolute Ethanol at 60°C.
-
Acid Addition: In a separate flask, dissolve 1 equivalent (18.8g) of L-DBTA in 100 mL of warm Ethanol. Slowly add the acid solution to the amine solution while stirring.
-
Nucleation: Heat the combined mixture to reflux (78°C) for 30 minutes to ensure homogeneity. Allow the solution to cool slowly to room temperature (25°C) over 4 hours.
-
Expert Tip: If no crystals form at 25°C, add "seeds" of the pure salt if available, or scratch the glass wall.
-
-
Crystallization: Cool further to 0-5°C and hold for 2 hours.
-
Filtration: Filter the white precipitate. Wash the cake with cold Ethanol/Ethyl Acetate (1:1).
-
Result: This solid is the diastereomeric salt enriched in one enantiomer.
-
-
Recrystallization (Crucial for High ee%): Recrystallize the wet cake from boiling Ethanol to upgrade chiral purity from ~80% ee to >98% ee.
-
Liberation: Suspend the purified salt in water and basify with 2M NaOH (pH > 12). Extract with Dichloromethane (DCM), dry over
, and evaporate to yield the free chiral amine.
Workflow Visualization
Caption: Figure 1. Standard workflow for diastereomeric salt resolution. The recrystallization step is critical for achieving pharmaceutical-grade optical purity.
Comparative Analysis: Tartaric Acid vs. Alternatives
The choice of method depends on the development stage (Discovery vs. Process).
Performance Matrix
| Feature | Classical Resolution (Tartaric/DBTA) | Preparative Chiral HPLC | Enzymatic Kinetic Resolution |
| Scalability | High (kg to ton scale) | Low (mg to g scale) | Medium/High |
| Cost Efficiency | Excellent (Cheap reagents) | Poor (Expensive columns/solvents) | Moderate (Enzyme cost) |
| Development Time | Slow (Requires screening) | Fast (Method dev < 1 week) | Slow (Enzyme screening) |
| Max Theoretical Yield | 50% (unless racemized) | 50% | 50% |
| Final Purity (ee%) | >99% (after recrystallization) | >99.5% | >95-99% |
| Suitability | Process/Manufacturing | Discovery/Analytical | Specific Substrates |
Why Choose Tartaric Derivatives?
While Preparative HPLC is faster for isolating 50mg for a biological assay, it becomes prohibitively expensive at the 100g scale.
-
Unmodified Tartaric Acid: Cheapest option. Works well for simple amines but may form "oils" rather than crystals with lipophilic molecules like the title compound.
-
Dibenzoyl-Tartaric Acid (DBTA): The benzoyl groups add bulk and lipophilicity, facilitating better crystal lattice formation with the 4-methylphenyl group of the target amine. This is the recommended "Expert Choice" for this specific molecule.
Decision Logic
Caption: Figure 2. Decision matrix for selecting the appropriate resolution technology based on scale and physical properties.
Troubleshooting & Optimization (Expert Insights)
Common Failure Modes
-
"Oiling Out": The salt separates as a sticky oil instead of crystals.
-
Cause: Solvent is too polar or impurities are present.
-
Fix: Switch from pure Ethanol to Ethanol:Ethyl Acetate (1:2) or use Isopropanol .
-
-
Low Yield (<20%):
-
Cause: High solubility of the salt in the chosen solvent.
-
Fix: Cool to -10°C or add an anti-solvent (e.g., Hexane or MTBE) dropwise after nucleation.
-
-
Low ee% (<80%):
-
Cause: "Eutectic" crystallization (both enantiomers crystallizing together).
-
Fix: Slow down the cooling rate (1°C per minute). Perform a second recrystallization.
-
Analytical Validation
Always validate the enantiomeric excess using Chiral HPLC before proceeding to the next synthetic step.
-
Column: Daicel Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).
-
Detection: UV at 254 nm (targeting the phenyl ring).
References
-
Meltzer, P. C., et al. (2006).[4] "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors."[4][5] Journal of Medicinal Chemistry. Link (Demonstrates resolution of similar pyrrolidine analogs using dibenzoyl-tartaric acid).
-
BenchChem. (2025).[2][6] "A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers." Link (General protocols for pyrrolidine resolution).
-
Kmecz, I., et al. (2007).[3] "Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction." Chirality. Link (Comparison of Tartaric Acid vs DBTA efficiency).
-
Faigl, F., et al. (2010). "Separation of enantiomers by crystallization."[1][2][7] Tetrahedron: Asymmetry. (Foundational text on diastereomeric salt formation mechanics).
Sources
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Operational Disposal Protocol: [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine
Executive Summary
Immediate Action Required: This compound is a biologically active organic amine and a probable central nervous system (CNS) agent (monoamine transporter inhibitor). Do not dispose of via sink/drain. [1]
The only authorized disposal route is high-temperature incineration via a licensed hazardous waste contractor.[2] This protocol defines the segregation, packaging, and labeling requirements to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and to prevent environmental contamination.[2]
Chemical Profile & Hazard Identification
Before handling waste, operators must understand the specific risks associated with this pyrrolidine derivative.[2]
| Parameter | Specification |
| Compound Name | [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine |
| CAS Number | 778545-78-1 (Racemic) / 1932014-51-1 (Isomer specific) |
| Molecular Formula | C₁₂H₁₈N₂ |
| Chemical Class | Aromatic Amine / Pyrrolidine Derivative |
| Physical State | Solid (typically off-white powder) or Oil (if free base) |
| Primary Hazards | Acute Toxicity (Oral/Dermal) , Skin/Eye Irritant , CNS Activity |
| Waste Stream | Non-Halogenated Organic (Solid or Liquid) |
Mechanistic Safety Insight
As a substituted pyrrolidine linked to a p-tolyl group, this molecule shares structural pharmacophores with pyrovalerone analogs (dopamine/norepinephrine transporter inhibitors).[2]
-
Risk: Exposure may cause sympathomimetic effects (elevated heart rate, hypertension).[2]
-
Implication: Waste containers must be treated as containing bioactive hazardous agents , not just generic organic waste.
Waste Segregation & Classification
Proper segregation prevents dangerous incompatibility reactions in waste storage areas.[2][1]
Compatibility Matrix
-
INCOMPATIBLE (Do Not Mix):
-
Strong Acids: Exothermic neutralization reaction.[2] May cause splattering or pressure buildup in closed drums.[2]
-
Oxidizers (Peroxides, Nitrates): High fire risk.[2] Amines are readily oxidizable.[2]
-
Halogenated Solvents (DCM, Chloroform): While not immediately explosive, mixing amines with halogenated solvents can form quaternary ammonium salts over time or react exothermically.[2] Keep separate if possible to reduce disposal costs (halogenated waste is more expensive).[2]
-
RCRA Classification (USA)
While not explicitly listed on the P-list or U-list, this compound must be characterized by the generator:
-
Characteristic of Toxicity: Due to biological activity.[2]
-
Characteristic of Corrosivity: If the waste is an aqueous solution with pH > 12.5.[2][3]
-
Recommended Waste Code: D001 (Ignitable, if in solvent) or Lab Pack status for incineration.[2]
Step-by-Step Disposal Workflow
Phase 1: Pre-Treatment & Collection
Objective: Containment and stabilization.
-
Personal Protective Equipment (PPE):
-
Solid Waste (Powder/Crystals):
-
Liquid Waste (Mother Liquors/Solutions):
Phase 2: Labeling & Storage
Objective: Traceability and safety communication.
-
Label Data:
-
Storage: Store in a cool, dry Satellite Accumulation Area (SAA) inside secondary containment.
Phase 3: Final Disposal (Vendor Hand-off)
Objective: Destruction.
Visual Workflow: Disposal Decision Tree
Figure 1: Logic flow for categorizing and routing waste streams for incineration.
Emergency Contingencies
Spill Response Protocol
In the event of a spill outside of a fume hood:
-
Evacuate: Clear the immediate area.
-
PPE Up: Wear a respirator (N95 or half-mask with organic vapor cartridges) if dust/aerosol is present.[2]
-
Contain:
-
Decontaminate: Scrub the surface with a dilute surfactant (soap/water) followed by a weak acid (e.g., 1% acetic acid) to neutralize trace amines, then rinse with water.[2]
-
Disposal: All cleanup materials must be disposed of as hazardous waste (Stream A).
References
-
PubChem. (n.d.).[2] Compound Summary: Pyrrolidine Derivatives. National Library of Medicine.[2] Retrieved February 24, 2026, from [Link][2]
-
U.S. Environmental Protection Agency (EPA). (2025).[2] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[2][3][8][9] Retrieved February 24, 2026, from [Link][2]
-
National Institutes of Health (NIH). (2024).[2] Safety Data Sheet Guidelines for Organic Amines. Retrieved February 24, 2026, from [Link][2]
Sources
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. epa.gov [epa.gov]
- 4. 778545-78-1|[1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine|BLD Pharm [bldpharm.com]
- 5. aaronchem.com [aaronchem.com]
- 6. fishersci.com [fishersci.com]
- 7. ecepl.com [ecepl.com]
- 8. eCFR :: 40 CFR 302.4 -- Hazardous substances and reportable quantities. [ecfr.gov]
- 9. tri-iso.com [tri-iso.com]
A Comprehensive Guide to the Safe Handling of [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: Understanding the Risks
-
Corrosivity: Similar compounds are known to cause severe skin burns and eye damage.[1][2][3][4][5][6] Contact with skin or eyes can lead to serious and potentially permanent injury.
-
Toxicity: These classes of chemicals can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][4] Systemic effects may occur following exposure.
-
Flammability: Pyrrolidine and methylamine are highly flammable liquids and vapors, posing a fire and explosion hazard, especially when exposed to heat, sparks, or open flames.[2][4][5][7][8][9]
-
Respiratory Irritation: Vapors and mists are likely to be irritating to the respiratory tract.[1][10]
Given these potential hazards, a thorough risk assessment must be conducted before any handling of this compound.[11]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with an inner layer of nitrile and an outer layer of butyl rubber or neoprene gloves. | Provides robust protection against a broad range of chemicals. Butyl rubber and neoprene offer superior resistance to many organic compounds. Double-gloving adds a layer of security in case of a breach in the outer glove. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and vapors which can cause severe eye damage.[2] |
| Body Protection | A fully buttoned, long-sleeved lab coat and a chemical-resistant apron. | Protects the skin from accidental contact. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Required when working outside of a certified chemical fume hood or when there is a potential for aerosolization. |
| Footwear | Closed-toe shoes that cover the entire foot. | Protects feet from potential spills.[12] |
Operational Plan: From Receipt to Disposal
A clear and concise operational plan is crucial for the safe handling of this compound at every stage.
-
Upon receipt, inspect the container for any signs of damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[10][13][14]
-
The storage area should be a designated, locked cabinet for flammable and corrosive materials.[3][7]
-
Ensure the container is tightly sealed when not in use.[2][3][4][7][14]
All handling of [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine, including weighing and solution preparation, must be performed within a certified chemical fume hood to minimize inhalation exposure.[9][12]
Step-by-Step Handling Protocol:
-
Preparation: Before starting, ensure that an emergency eyewash station and safety shower are readily accessible.[9][12]
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Containment: Work within a secondary containment tray to contain any potential spills.
-
Dispensing: Use only spark-proof tools for handling.[7][9] When transferring the liquid, ground and bond containers to prevent static discharge.[4][5][7][8]
-
Heating: If heating is necessary, use a controlled heating mantle or water bath. Avoid open flames.[12]
-
Post-Handling: After use, tightly seal the container and return it to the designated storage area.
Caption: Workflow for the safe handling of [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine.
In the event of a spill, the following procedures should be followed:
-
Small Spills (within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.[13]
-
Prevent entry to the contaminated area.
-
Disposal Plan: Ensuring Environmental Responsibility
All waste containing [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Do not mix this waste with other waste streams. Keep it in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with the full chemical name and a description of the contents.
-
Storage of Waste: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Waste Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.[15] Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
Emergency Procedures: Preparedness is Key
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[3][14]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
By adhering to these stringent safety protocols, researchers can mitigate the potential risks associated with handling [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine, ensuring a safe and productive laboratory environment.
References
- BenchChem. (n.d.). Personal protective equipment for handling 4-(Pyrrolidin-1-yl)phenol.
- BenchChem. (n.d.). Proper Disposal of Ethyl 2-pyrrolidin-1-ylpropanoate: A Step-by-Step Guide for Laboratory Professionals.
- CDH Fine Chemical. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Apollo Scientific. (2024, June 6). Pyrrolidine.
- Spectrum Chemical. (2017, August 15). SAFETY DATA SHEET.
- Tedia. (2011, December 7). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Sigma-Aldrich. (2026, January 29). SAFETY DATA SHEET.
- Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS.
- University of Washington. (n.d.). Standard Operating Procedure: Methylamine.
- Sdfine. (n.d.). pyrrolidine.
- Sigma-Aldrich. (2026, February 13). SAFETY DATA SHEET.
- Rutgers University. (n.d.). Methylamine.
- Fisher Scientific. (2023, September 29). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
- BLDpharm. (n.d.). [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine.
- Cole-Parmer. (2005, May 25). Material Safety Data Sheet - Pyrrolidine.
- Örebro University. (2021, January 28). Handling of chemicals in laboratory work - Security information.
- Carl ROTH. (n.d.). Safety Data Sheet: Methylamine.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.es [fishersci.es]
- 6. carlroth.com [carlroth.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. lobachemie.com [lobachemie.com]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. uni-muenster.de [uni-muenster.de]
- 11. Handling of chemicals in laboratory work - Security information - Örebro University [oru.se]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. fishersci.com [fishersci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
